Boc-Val-Pro-Arg-AMC
Descripción
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Propiedades
IUPAC Name |
tert-butyl N-[1-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSAUPKTFJBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Boc-Val-Pro-Arg-AMC Cleavage: A Technical Guide for Protease Activity Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of biochemistry and drug discovery, the precise quantification of protease activity is paramount. Fluorogenic peptide substrates are indispensable tools for these assays, offering high sensitivity and continuous monitoring of enzymatic reactions. One such substrate, Boc-Val-Pro-Arg-AMC (tert-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin), is a well-established reagent for assaying the activity of trypsin-like serine proteases, with particular utility for α-thrombin.[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound cleavage, detailed experimental protocols, and quantitative kinetic data to support its application in research and development.
The Core Cleavage Mechanism
The utility of this compound as a protease substrate is based on the principle of fluorescence quenching and dequenching. The core mechanism can be dissected into three key stages: substrate recognition, enzymatic catalysis, and signal generation.
Substrate Recognition
The peptide sequence Val-Pro-Arg serves as a specific recognition motif for certain serine proteases. Trypsin-like proteases, for instance, exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, such as Arginine (Arg) and Lysine.[3] The Arginine residue at the P1 position (the amino acid immediately preceding the cleavage site) is the primary determinant for recognition by enzymes like thrombin and trypsin. The valine and proline residues at the P3 and P2 positions, respectively, also contribute to the binding affinity and specificity, influencing the interaction with the enzyme's active site cleft.
Catalytic Hydrolysis
Once the substrate is bound to the enzyme's active site, the catalytic triad (B1167595) of the serine protease (typically composed of Serine, Histidine, and Aspartate residues) initiates the hydrolysis of the amide bond between the C-terminus of the Arginine residue and the amino group of the 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. This is a classic serine protease mechanism involving nucleophilic attack by the active site serine on the carbonyl carbon of the Arg-AMC bond, leading to the formation of a transient acyl-enzyme intermediate and the release of the AMC molecule.
Signal Generation: Fluorophore Release
In its conjugated, peptide-bound form, the fluorescence of the AMC moiety is quenched.[4] Upon enzymatic cleavage, the free AMC is liberated into the solution.[5] This free AMC is highly fluorescent, exhibiting distinct excitation and emission maxima. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease under investigation. This allows for a real-time, quantitative measurement of enzyme kinetics.
Quantitative Data and Properties
The reliable use of this substrate requires an understanding of its physical and kinetic properties. The following tables summarize key quantitative data.
Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
The fluorophore released upon cleavage, AMC, has well-characterized excitation and emission wavelengths. Note that optimal wavelengths can vary slightly depending on buffer conditions and instrumentation.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~341 - 351 | |
| Emission Maximum | ~430 - 445 | |
| Recommended Assay Wavelengths | Ex: 360-380 nm, Em: 440-470 nm |
Kinetic Parameters of Protease Cleavage
The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) are critical for comparing enzyme efficiency. Below are the reported kinetic parameters for α-thrombin. While trypsin is known to cleave this substrate, specific kinetic constants are not as consistently reported in the literature.
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Reference(s) |
| α-Thrombin | 21 | 105 | 5.0 x 10⁶ | |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 | 3.56 x 10⁶ | |
| Trypsin | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols
This section provides a generalized methodology for performing a protease activity assay using this compound. This protocol should be optimized for specific experimental conditions.
Materials and Reagents
-
Enzyme: Purified protease (e.g., thrombin, trypsin) of known concentration.
-
Substrate: this compound.
-
Solvent for Substrate: DMSO is commonly used to prepare a concentrated stock solution.
-
Assay Buffer: A buffer that is optimal for enzyme activity. For thrombin and trypsin, a Tris-HCl buffer at a pH between 7.4 and 8.0 is common. For example, 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Instrumentation: A fluorescence microplate reader or spectrofluorometer capable of excitation at ~380 nm and emission detection at ~460 nm.
-
Microplates: Opaque, black 96-well or 384-well plates are recommended to minimize background fluorescence and light scattering.
-
AMC Standard: Free 7-amino-4-methylcoumarin for generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations.
Preparation of Solutions
-
Substrate Stock Solution: Prepare a 5 to 10 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of the substrate (MW: ~741.75 g/mol ) in 135 µL of DMSO for a 10 mM stock. Store this solution in single-use aliquots at -20°C, protected from light.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired final concentration in cold assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration is typically near the Kₘ value but may be varied for kinetic studies. Protect this solution from light.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-50 µM). This is crucial for converting RFU/min to moles of product/min.
Assay Procedure (Kinetic Measurement)
-
Plate Setup: Pipette the assay buffer into the wells of a black microplate. Add positive controls (enzyme), negative controls (no enzyme), and any test compounds (e.g., inhibitors).
-
Pre-incubation: Pre-warm the plate and reagents to the desired reaction temperature (e.g., 37°C). If screening for inhibitors, add the enzyme to the wells containing the test compounds and incubate for a defined period.
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for a period of 15 to 60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Plot the fluorescence intensity (RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
Using the AMC standard curve, convert the V₀ from RFU/min to µmol/min.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
Applications in Research and Drug Development
The this compound substrate is a versatile tool with numerous applications:
-
Enzyme Characterization: It is used to determine the kinetic properties (Kₘ, kcat) of purified proteases.
-
High-Throughput Screening (HTS): The assay's simplicity and sensitivity make it ideal for screening large compound libraries to identify potential protease inhibitors.
-
Mechanism of Inhibition Studies: It can be used to determine the mode of action of inhibitors (e.g., competitive, non-competitive).
-
Quality Control: Used to measure the activity of protease-containing biological preparations.
-
Diagnostics: The substrate has been utilized in methods for the rapid detection of microorganisms that produce specific proteases, such as methicillin-resistant Staphylococcus aureus (MRSA).
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Substrate Specificity of Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin). It is designed to serve as a core resource for professionals engaged in enzymology, drug discovery, and diagnostics, with a focus on trypsin-like serine proteases. This document details the substrate's specificity, presents quantitative kinetic data, outlines detailed experimental protocols, and visualizes relevant biological pathways.
Introduction to this compound
This compound is a synthetic peptide substrate widely used for the sensitive detection of trypsin-like serine protease activity. The substrate consists of a three-amino-acid peptide sequence (Val-Pro-Arg) that mimics the cleavage site recognized by many of these enzymes. The C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored in real-time (Excitation: ~360-380 nm, Emission: ~440-460 nm). This property makes it a valuable tool for enzyme activity assays, inhibitor screening, and kinetic studies.
Enzyme Substrate Specificity
This compound is recognized and cleaved by a range of trypsin-like serine proteases that preferentially cleave after a basic amino acid residue, primarily Arginine (Arg). Its primary and most characterized target is α-thrombin (Factor IIa), a critical enzyme in the blood coagulation cascade. However, its utility extends to a variety of other important proteases.
The known enzyme targets for this compound include:
-
Coagulation Factors: α-Thrombin, Thrombin-Staphylocoagulase Complex, Factor VIIa.
-
Digestive and Cellular Proteases: Trypsin.
-
Kallikreins: Kallikrein 4 (KLK4), Kallikrein 5 (KLK5), Kallikrein 8 (KLK8), Kallikrein 13 (KLK13), Kallikrein 14 (KLK14).
-
Complement System Proteases: Mannan-binding lectin-associated serine protease 3 (MASP3).
-
Other Proteases: Tryptase, Kex2 Endoprotease, Acrosin, and Spermosin.
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's cleavage of a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ indicates higher affinity, while a higher kcat signifies a faster turnover rate. The catalytic efficiency is expressed as the kcat/Kₘ ratio.
The following tables summarize the available kinetic data for the hydrolysis of this compound by various proteases.
Table 1: Kinetic Parameters for Thrombin and Related Complexes
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| α-Thrombin | 21[1][2][3][4] | 105 - 109[1][2][4] | 5.0 x 10⁶ - 5.2 x 10⁶ |
| α-Thrombin-Staphylocoagulase Complex | 25[1][2][4] | 89[1][2][4] | 3.6 x 10⁶ |
Table 2: Specificity and Qualitative Data for Other Serine Proteases
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | Notes and References |
| Trypsin | Data not readily available | Data not readily available | Cleaves the substrate effectively; used for general trypsin-like activity assays.[5][6][7] |
| Kallikrein 4 (KLK4) | Data not readily available | Data not readily available | Confirmed to cleave Boc-VPR-AMC. Optimal P-site residues are P1-Arg, P2-Gln/Leu/Val, P3-Gln/Ser/Val.[2][8] |
| Kallikrein 5 (KLK5) | Data not readily available | Data not readily available | Used as a standard fluorogenic substrate for KLK5 activity assays.[9] |
| Kallikrein 8 (KLK8) | Data not readily available | Data not readily available | Used as a fluorogenic substrate for KLK8 activity assays.[10] |
| Kallikrein 13 (KLK13) | Data not readily available | Data not readily available | Listed as a substrate.[11] |
| Kallikrein 14 (KLK14) | Data not readily available | Data not readily available | Used as a standard fluorogenic substrate (10 µM) for KLK14 activity assays.[12] |
| Factor VIIa | Data not readily available | Data not readily available | Listed as a substrate.[11] |
| MASP3 | Data not readily available | Data not readily available | Listed as a substrate.[11] |
Note: The absence of specific kinetic parameters for several enzymes indicates that while this compound is a useful tool for detecting their activity, detailed kinetic characterization may not be widely published or other substrates may be preferred for these specific enzymes.
Experimental Protocols
This section provides detailed methodologies for common assays using this compound. These protocols serve as a starting point and should be optimized for specific experimental conditions.
General Protease Activity Assay (e.g., Trypsin)
This protocol is a general method for measuring the activity of a trypsin-like serine protease.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in single-use aliquots at -20°C, protected from light.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2X final concentration (e.g., 20 µM for a 10 µM final concentration).
-
Enzyme Solution: Prepare a dilution of the purified enzyme in cold Assay Buffer to the desired concentration. Keep on ice until use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to the wells of a black, flat-bottom 96-well microplate.
-
For a negative control (blank), add 50 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at Ex/Em = 380/460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the rate of the blank control from the sample rates.
-
To convert the rate to moles of product/min, create a standard curve using free AMC under the same buffer conditions.
-
Thrombin Inhibitor Screening Assay
This protocol provides a method for screening potential thrombin inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA).
-
Thrombin Solution: Dilute human α-thrombin in Assay Buffer to a working concentration (e.g., 2-5 nM).
-
Substrate Solution: Prepare a working solution of this compound in Assay Buffer at the Kₘ concentration (~20 µM).
-
Inhibitor Solutions: Dissolve test compounds and a known thrombin inhibitor (positive control) in DMSO to create stock solutions. Serially dilute in Assay Buffer to desired concentrations (ensure final DMSO concentration is <1%).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of inhibitor solution (or buffer for 'no inhibitor' control) to the wells.
-
Add 60 µL of the Thrombin Solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Measure fluorescence kinetically as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to the 'no inhibitor' control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Kallikrein 5 (KLK5) Activity Assay
This protocol is adapted for measuring the activity of recombinant human KLK5.[9]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M NaH₂PO₄, pH 8.0.
-
rhKLK5 Solution: Dilute recombinant human KLK5 to 2 ng/µL (e.g., ~74 nM) in Assay Buffer.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Substrate Working Solution: Dilute the stock solution to 200 µM in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the 2 ng/µL rhKLK5 solution to the wells.
-
Include a substrate blank containing 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution (final concentration will be 100 µM).
-
Read at Ex/Em = 380/460 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the Vmax (RFU/min) from the linear slope, adjusted for the substrate blank.
-
Calculate the specific activity using a free AMC standard curve. The specific activity is typically expressed as pmol/min/µg of enzyme.
-
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key biological pathways and experimental workflows where this compound is relevant.
Enzymatic Cleavage Workflow
Caption: Workflow of this compound cleavage and fluorescence detection.
Blood Coagulation Cascade (Simplified Common Pathway)
Caption: Thrombin's central role in the common pathway of blood coagulation.
Kallikrein-Kinin System (Simplified)
Caption: Role of Kallikreins in generating vasoactive kinins.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. Substrates of the prostate-specific serine protease prostase/KLK4 defined by positional-scanning peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CRB1101016 | Biosynth [biosynth.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. shop.bachem.com [shop.bachem.com]
- 8. A KLK4 proteinase substrate capture approach to antagonize PAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Enzyme Kinetics of Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for a variety of serine proteases. Its utility in enzyme kinetics stems from the proteolytic cleavage of the amide bond between the arginine residue and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the substrate is non-fluorescent. However, upon enzymatic hydrolysis, the release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity. This guide provides a comprehensive overview of the enzyme kinetics of this compound, including its kinetic parameters with various enzymes, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Kinetic Parameters
The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of an enzyme for its substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the known kinetic parameters of various enzymes with the this compound substrate.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Thrombin | 21[1][2][3][4] | 105[1][2] | 5.0 x 10⁶ |
| α-Thrombin-staphylocoagulase complex | 25[1][3][4] | 89[1][3][4] | 3.56 x 10⁶ |
| Trypsin | Not specified | Not specified | Not specified |
| Tryptase (rat mast cell) | Not specified | Not specified | Not specified |
| Kex2 endoprotease | Not specified | Not specified | Not specified |
| Acrosin | Not specified | Not specified | Not specified |
| Spermosin | Not specified | Not specified | Not specified |
| Kallikrein 5 | Not specified | Not specified | Not specified |
| Kallikrein 8 | Not specified | Not specified | Not specified |
Experimental Protocols
General Protease Activity Assay using this compound
This protocol provides a fundamental framework for measuring the activity of a purified protease using this compound.
Materials:
-
Purified protease of interest
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
7-Amino-4-methylcoumarin (AMC) standard solution for calibration
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 5 to 10 mM.[7] Store this stock solution in single-use aliquots at -20°C and protect from light.[7]
-
Prepare a working solution of the substrate: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed Assay Buffer. The optimal final concentration should be determined empirically but should ideally be at or above the Km value for the enzyme-substrate interaction to ensure zero-order kinetics.
-
Prepare enzyme dilutions: Dilute the purified protease to the desired final concentration in pre-warmed Assay Buffer.
-
Set up the reaction: In a 96-well plate, add the diluted protease solution to each well.
-
Initiate the reaction: Add the diluted substrate working solution to each well to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Monitor fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Include controls:
-
No-enzyme control (substrate only): To determine background fluorescence.
-
No-substrate control (enzyme only): To account for any intrinsic fluorescence of the enzyme preparation.
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Specific Protocol for Thrombin Activity Assay
This protocol is adapted for the specific measurement of thrombin activity.
Materials:
-
Purified human α-thrombin
-
This compound
-
Thrombin Assay Buffer: 25 mM HEPES, pH 7.4, containing 1 M DTT and 100 mM EDTA.[7]
-
Other materials as listed in the general protocol.
Procedure:
-
Prepare a 2X fluorescent alpha-thrombin substrate assay solution: Prepare a working solution of this compound in the Thrombin Assay Buffer at twice the final desired concentration.[7] Protect this solution from light.[7]
-
Prepare thrombin standards and samples: Prepare a series of thrombin standards of known concentrations and your unknown samples in the assay buffer.
-
Reaction setup: Mix equal volumes of the thrombin standards or samples with the 2X fluorescent alpha-thrombin substrate assay solution in the wells of a 96-well plate.[7]
-
Incubation: Incubate the plate at room temperature for at least 1 hour.[7]
-
Fluorescence measurement: Monitor the fluorescence using a microplate reader with excitation at 360 nm and emission at 470 nm.[7]
-
Data analysis: Calculate thrombin activity based on the rate of fluorescence increase, calibrated against the thrombin standards.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a protease assay using this compound.
Thrombin's Role in the Coagulation Cascade
Thrombin is a key serine protease that plays a central role in the blood coagulation cascade.[8][9] It is responsible for the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[8][10] The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[8] Thrombin is the final enzyme in the common pathway and also participates in feedback amplification of the cascade.[10][11][12]
Caption: The role of thrombin in the blood coagulation cascade.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. biossusa.com [biossusa.com]
- 4. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Boc-Val-Pro-Arg-AMC for Thrombin Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC and its application in the accurate and sensitive measurement of thrombin activity. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to support your research and development endeavors.
Introduction to this compound
This compound is a highly sensitive and specific fluorogenic substrate for thrombin, a key serine protease in the blood coagulation cascade.[1][2] The substrate consists of a tetrapeptide sequence (Val-Pro-Arg) recognized by thrombin, an N-terminal blocking group (Boc), and a C-terminal fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by thrombin between the Arginine (Arg) and AMC moieties, the highly fluorescent AMC is released. The rate of fluorescence increase is directly proportional to the thrombin activity, allowing for quantitative measurement.[1]
Core Properties of this compound
A summary of the key physical, spectral, and kinetic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 627.73 g/mol | [3] |
| Excitation Wavelength | 341 - 380 nm | [2][4] |
| Emission Wavelength | 441 - 460 nm | [2][4] |
| Solvent | DMSO | [4] |
| Storage | -20°C, protected from light | [4] |
Thrombin Signaling Pathway
Thrombin plays a crucial role in hemostasis and thrombosis through the activation of Protease-Activated Receptors (PARs). The following diagram illustrates a simplified thrombin signaling pathway.
Caption: Simplified Thrombin Signaling Pathway via PAR1.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Assay Workflow
The general workflow for a thrombin activity assay using this compound is depicted below.
Caption: General workflow for a thrombin activity assay.
Preparation of Reagents
-
Assay Buffer: A commonly used buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[5] Thrombin activity is sodium-dependent, so ensure the presence of Na+ ions.[6]
-
This compound Stock Solution (10 mM): Dissolve 6.28 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C.
-
Thrombin Stock Solution: Prepare a stock solution of purified thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).[5]
-
AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of 7-amino-4-methylcoumarin in 10 mL of DMSO. Store in aliquots at -20°C.
Standard Thrombin Activity Assay
This protocol is for the routine measurement of thrombin activity in a sample.
-
Prepare a dilution series of thrombin standards in the assay buffer.
-
Prepare the substrate working solution by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Pipette 50 µL of the thrombin standards and samples into the wells of a black 96-well microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Measure the fluorescence in kinetic mode at 37°C using a microplate reader with excitation at ~360-380 nm and emission at ~450-460 nm.[5] Record readings every 1-2 minutes for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Generate an AMC standard curve to convert the change in relative fluorescence units (RFU) per minute to the amount of AMC produced per minute.
-
Determine the thrombin activity in the samples by comparing their reaction rates to the standard curve.
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Michaelis-Menten constants for thrombin with this compound.
-
Prepare a fixed concentration of thrombin in the assay buffer (e.g., 5 nM).
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical range would be 0.1 to 10 times the expected Kₘ (Kₘ for thrombin is approximately 21 µM).
-
In a 96-well plate, set up reactions for each substrate concentration in triplicate. Add 50 µL of the thrombin solution to each well.
-
Initiate the reactions by adding 50 µL of the different concentrations of the substrate to the respective wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration as described in the standard activity assay.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]) .
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vₘₐₓ / [E], where [E] is the final concentration of the enzyme (thrombin) in the assay.
Thrombin Inhibitor Screening Assay
This protocol is designed for screening potential thrombin inhibitors.
-
Prepare the thrombin and substrate solutions as described in the standard activity assay protocol.
-
Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each test compound to individual wells. Include positive controls (a known thrombin inhibitor) and negative controls (DMSO vehicle only).
-
Add 40 µL of the diluted thrombin solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Measure the fluorescence intensity over time as described in the standard activity assay.
-
Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the negative control (DMSO).
-
For promising hits, generate a dose-response curve by testing a range of inhibitor concentrations to determine the IC₅₀ value.
Quantitative Data Summary
| Parameter | Enzyme | Value | Reference |
| Kₘ | α-Thrombin | 21 µM | [4] |
| kcat | α-Thrombin | 105 s⁻¹ | [4] |
| Kₘ | α-Thrombin-staphylocoagulase complex | 25 µM | [4] |
| kcat | α-Thrombin-staphylocoagulase complex | 89 s⁻¹ | [4] |
Conclusion
This compound is a versatile and reliable tool for the sensitive measurement of thrombin activity. The detailed protocols and data provided in this guide will enable researchers, scientists, and drug development professionals to effectively utilize this fluorogenic substrate in their studies of thrombin function, inhibition, and its role in various physiological and pathological processes.
References
Understanding Boc-Val-Pro-Arg-AMC Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC, a valuable tool for studying trypsin-like serine proteases. We will delve into its mechanism of action, kinetic parameters, and applications in enzyme activity and inhibition assays. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate its effective use in research and drug development.
Core Principles of this compound
This compound (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed for the sensitive detection of certain serine proteases. The peptide sequence, Val-Pro-Arg, is specifically recognized and cleaved by target enzymes. This sequence is C-terminally coupled to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the activity of the protease.
Mechanism of Fluorescence Generation
The enzymatic cleavage of this compound is the key event leading to fluorescence. The process can be visualized as a two-step reaction:
Quantitative Data
The efficiency of this compound as a substrate varies between different proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme-substrate interaction.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| α-Thrombin | 21 | 109 | 5.19 x 10⁶ | Human |
| α-Thrombin-staphylocoagulase complex | 25 | 89 | 3.56 x 10⁶ | - |
| Kallikrein 5 | - | - | - | Human |
| Kallikrein 8 | - | - | - | Human |
| Trypsin | - | - | - | - |
| Kex2 endoprotease | - | - | - | Yeast |
| Acrosin | - | - | - | Halocynthia roretzi |
| Spermosin | - | - | - | Halocynthia roretzi |
Spectroscopic Properties
| Property | Wavelength (nm) |
| Excitation Maximum | 360-380 |
| Emission Maximum | 440-460 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | ~627.7 g/mol (free base) |
| Solubility | Soluble in water (up to 10 mg/mL) and DMSO.[1][2] |
| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2][3] |
Experimental Protocols
General Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a serine protease using this compound. It is recommended to optimize the conditions for each specific enzyme and experimental setup.
Materials:
-
Purified serine protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 5-10 mM.[4]
-
Prepare the working substrate solution: Dilute the stock solution in assay buffer to the desired final concentration (typically in the range of the enzyme's Km).
-
Prepare the enzyme solution: Dilute the enzyme in cold assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Assay setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
Include a "no enzyme" control with 25 µL of assay buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add 25 µL of the working substrate solution to all wells.
-
Monitor fluorescence: Immediately begin kinetic measurement of fluorescence in a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm. Record readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the V₀ of the "no enzyme" control from the V₀ of the enzyme-containing wells to correct for background fluorescence.
-
The corrected V₀ is proportional to the enzyme activity.
-
Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of a compound against a specific serine protease.
Materials:
-
Same as the enzyme activity assay
-
Inhibitor compound of interest
Procedure:
-
Prepare solutions: Prepare stock and working solutions of the substrate and enzyme as described in the activity assay protocol. Prepare a series of dilutions of the inhibitor compound in assay buffer.
-
Assay setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of the enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 25 µL of the working substrate solution to all wells.
-
Monitor fluorescence and analyze data: Follow steps 7 and 8 from the enzyme activity assay protocol.
-
Calculate percent inhibition:
-
Percent Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways of Target Proteases
This compound is a substrate for several proteases involved in critical signaling pathways. Understanding these pathways provides context for the application of this substrate in various research areas.
Thrombin Signaling Pathway
Thrombin is a key enzyme in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs).
Trypsin Signaling Pathway
Trypsin can also activate PARs, particularly PAR2, initiating intracellular signaling cascades that are implicated in inflammation and tissue repair.
Kallikrein 5 and 8 Signaling
Kallikreins 5 (KLK5) and 8 (KLK8) are involved in skin desquamation and have been implicated in skin diseases and cancer. KLK5 can activate PAR2, and both can be part of a proteolytic cascade.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that is indispensable for the study of trypsin-like serine proteases. Its well-defined mechanism of action and the availability of detailed experimental protocols make it a robust tool for enzyme characterization, inhibitor screening, and investigating the roles of these proteases in complex biological processes. The signaling pathways outlined in this guide provide a foundation for understanding the broader implications of protease activity and for designing experiments that can elucidate their functions in health and disease.
References
An In-depth Technical Guide to Boc-Val-Pro-Arg-AMC: A Versatile Fluorogenic Substrate for Serine Protease Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for a variety of serine proteases. Its utility spans fundamental research to clinical diagnostics, with key applications in the study of coagulation cascades, inflammatory processes, and microbial detection. This technical guide provides a comprehensive overview of its chemical properties, experimental applications, and involvement in critical signaling pathways.
Chemical and Physical Properties
The hydrochloride salt of this compound is the most commonly available form. Its properties are summarized below.
| Property | Value | References |
| CAS Number | 65147-04-8 | [1] |
| Molecular Formula | C₃₁H₄₅N₇O₇ · HCl | |
| Molecular Weight | 664.2 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 440-460 nm |
Enzyme Kinetics
This compound is a valuable tool for determining the kinetic parameters of various enzymes. The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for its interaction with human α-thrombin are presented below.
| Enzyme | Km (μM) | kcat (s⁻¹) |
| Human α-Thrombin | 21 | 109 |
Experimental Protocols
General Fluorogenic Assay for Serine Protease Activity
This protocol provides a general framework for measuring the activity of serine proteases like thrombin and trypsin using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.5, containing CaCl₂)
-
Enzyme solution (e.g., thrombin, trypsin)
-
Inhibitor solution (optional)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect the solution from light and store at -20°C.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the assay buffer. The final concentration typically ranges from 10 to 100 μM.
-
Assay Setup:
-
Add assay buffer to each well of the 96-well plate.
-
For inhibitor studies, add the inhibitor solution to the respective wells.
-
Add the enzyme solution to initiate the reaction. The final enzyme concentration will depend on the specific activity of the enzyme.
-
The final volume in each well should be consistent (e.g., 100 or 200 μL).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: The rate of AMC release is proportional to the enzyme activity. Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay using this compound.
Signaling Pathways
This compound is a substrate for key enzymes in several critical signaling pathways.
Thrombin Signaling Pathway
Thrombin is a central protease in the coagulation cascade and also a potent signaling molecule that activates G protein-coupled receptors known as Protease-Activated Receptors (PARs).
Caption: Simplified Thrombin signaling pathway via Protease-Activated Receptors (PARs).
Kallikrein-Kinin System
Tissue and plasma kallikreins cleave kininogens to release vasoactive kinins, such as bradykinin. This system is involved in inflammation, blood pressure regulation, and pain.
Caption: Overview of the Kallikrein-Kinin system leading to physiological effects.
Conclusion
This compound is an indispensable tool for researchers in numerous fields. Its well-characterized chemical and kinetic properties, coupled with its versatility in various experimental setups, make it a reliable and sensitive substrate for studying serine protease activity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting experiments involving this important fluorogenic substrate.
References
An In-depth Technical Guide to Boc-Val-Pro-Arg-AMC for the Detection of Trypsin-Like Proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC, its application in the detection and characterization of trypsin-like proteases, and its utility in drug discovery and development. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in academia and industry.
Introduction to this compound and Trypsin-Like Proteases
Trypsin-like proteases are a subgroup of serine proteases characterized by their ability to cleave peptide bonds C-terminal to arginine (Arg) or lysine (B10760008) (Lys) residues. These enzymes play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of their activity is implicated in numerous pathologies such as cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.
This compound is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of trypsin-like protease activity. The substrate consists of a tripeptide sequence (Val-Pro-Arg) recognized by many trypsin-like proteases, a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, and a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC), linked to the C-terminal arginine via an amide bond.
Principle of Detection
In its intact form, the this compound substrate is non-fluorescent as the fluorescence of the AMC group is quenched.[1] Upon enzymatic cleavage of the amide bond between arginine and AMC by a trypsin-like protease, the free AMC is released. The liberated AMC is highly fluorescent, with an excitation maximum around 340-380 nm and an emission maximum in the range of 440-460 nm.[2][3] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative measurement of the protease's function.
Quantitative Data: Enzyme Kinetics and Inhibition
The utility of this compound extends to the detailed kinetic characterization of various trypsin-like proteases and the evaluation of their inhibitors. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the affinity of the enzyme for the substrate and its turnover rate, respectively.
Table 1: Kinetic Parameters of Trypsin-Like Proteases for this compound
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| α-Thrombin | 21 | 105 | 5.0 x 106 | [4][5] |
| α-Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 106 | [4] |
| Kallikrein 5 (KLK5) | Substrate | - | - | [6] |
| Kallikrein 8 (hK8) | Substrate | - | - | [6] |
| Kallikrein 12 (KLK12) | Substrate | - | - | [7] |
| Kallikrein 14 (KLK14) | Substrate | - | - | [7] |
| Trypsin | Substrate | - | - | [5] |
| Tryptase (rat mast cell) | Substrate | - | - | [5] |
| Plasmin | Substrate | - | - | [7] |
| Kex2 endoprotease | Substrate | - | - | [5] |
| Acrosin | Substrate | - | - | [5] |
| Spermosin | Substrate | - | - | [5] |
Note: "Substrate" indicates that the enzyme has been reported to cleave this compound, but specific kinetic constants were not found in the provided search results.
Table 2: IC50 Values of Inhibitors against Trypsin-Like Proteases using this compound
| Inhibitor | Target Enzyme | IC50 | Source |
| Data not available in search results |
A comprehensive table of IC50 values requires further targeted literature searches beyond the scope of the initial investigation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound. These should be considered as templates and may require optimization based on the specific enzyme, inhibitor, and experimental conditions.
General Enzyme Activity Assay
This protocol is suitable for measuring the activity of a purified trypsin-like protease.
Materials:
-
Purified trypsin-like protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
This compound stock solution (5-10 mM in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically close to the Km value, or 10-50 µM if Km is unknown). Protect the working solution from light.[8]
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the sample wells.
-
For blank wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate Reaction:
-
Start the reaction by adding 25 µL of the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.[9]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank wells from the rate of the sample wells to correct for background fluorescence and substrate auto-hydrolysis.
-
Inhibitor Screening Assay
This protocol is designed to determine the potency of a test compound in inhibiting a specific trypsin-like protease.
Materials:
-
Same as for the General Enzyme Activity Assay
-
Test inhibitor stock solution (in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare enzyme and substrate working solutions as described in section 3.1. The substrate concentration is often set at or below the Km value to ensure sensitivity to competitive inhibitors.[10]
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the serially diluted inhibitor solutions to the respective wells.
-
For positive control wells (no inhibition), add 25 µL of Assay Buffer with the same final solvent concentration as the inhibitor wells.
-
For negative control (blank) wells, add 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
Add 25 µL of the diluted enzyme solution to all wells except the blank wells.
-
Incubate the plate for 15-30 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Start the reaction by adding 25 µL of the substrate working solution to all wells.
-
Measure the fluorescence kinetically as described in section 3.1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the positive control (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.[11]
-
Measurement of Protease Activity in Cell Lysates
This protocol allows for the detection of endogenous or overexpressed trypsin-like protease activity in a cellular context.
Materials:
-
Cultured cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, supplemented with protease inhibitor cocktail without serine protease inhibitors)
-
Other reagents as in section 3.1.
Procedure:
-
Prepare Cell Lysate:
-
Wash cultured cells with ice-cold PBS and lyse them in Cell Lysis Buffer on ice for 20-30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a consistent amount of total protein from the cell lysate (e.g., 10-50 µg) to each sample well, bringing the total volume to 50 µL with Assay Buffer.
-
For blank wells, add Cell Lysis Buffer instead of cell lysate.
-
-
Initiate and Measure:
-
Add 50 µL of the substrate working solution (final concentration 10-50 µM) to all wells.
-
Measure the fluorescence kinetically as described in section 3.1.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage and normalize it to the amount of protein in the lysate to express the specific activity (e.g., in RFU/min/mg protein).
-
Signaling Pathways and Visualization
Trypsin-like proteases, particularly thrombin and trypsin, are key activators of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors (GPCRs).[12] Cleavage of the N-terminal domain of a PAR unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. This compound can be used to measure the activity of proteases that trigger these pathways.
PAR Activation and Downstream Signaling
-
PAR1: Activated by thrombin, leading to coupling with Gαq, Gα12/13, and Gαi.
-
PAR2: Activated by trypsin and other trypsin-like proteases, primarily signals through Gαq and Gα12/13.[13]
-
PAR4: Activated by thrombin and trypsin, couples to Gαq and Gα12/13.[14]
The activation of these G-proteins initiates various downstream signaling events that regulate cellular responses such as platelet aggregation, inflammation, and cell proliferation.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the use of this compound.
Caption: Mechanism of this compound cleavage by trypsin-like proteases.
Caption: Workflow for protease inhibitor screening using this compound.
Caption: Simplified PAR signaling cascade initiated by trypsin-like proteases.
Troubleshooting and Assay Considerations
For robust and reproducible results, several factors should be considered when using this compound.
Table 3: Troubleshooting Guide for Fluorogenic Protease Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage and handling on ice. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific protease being tested. | |
| Substrate degradation | Prepare fresh substrate working solution before each experiment and protect from light.[8] | |
| Instrument settings incorrect | Verify excitation/emission wavelengths and gain settings on the microplate reader. | |
| High Background Signal | Substrate auto-hydrolysis | Run a blank control (no enzyme) to determine the rate of spontaneous hydrolysis. |
| Contaminating proteases in the sample | Use specific inhibitors to confirm the activity is from the enzyme of interest, especially in complex samples like cell lysates.[2] | |
| Autofluorescent compounds | Screen test compounds for intrinsic fluorescence before performing inhibitor assays.[15] | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and prepare master mixes to minimize well-to-well variability. |
| Temperature fluctuations | Ensure the plate is equilibrated to the assay temperature before initiating the reaction. | |
| Substrate precipitation | Ensure the final concentration of DMSO (or other solvent) is low and compatible with the assay buffer. |
Assay Optimization:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.
-
Substrate Titration: Determine the Km of the enzyme for the substrate to select an appropriate substrate concentration for screening assays.
Stability and Storage:
-
Solid Substrate: Store the lyophilized powder at -20°C, protected from light. It is stable for at least one year under these conditions.[6]
-
Stock Solution: Prepare a stock solution (e.g., 5-10 mM in DMSO) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[16]
-
Working Solution: Always prepare the substrate working solution fresh before each experiment.[8]
Conclusion
This compound is a versatile and indispensable tool for the study of trypsin-like proteases. Its high sensitivity and specificity, coupled with a straightforward and continuous assay format, make it ideal for a wide range of applications, from basic enzymatic characterization to high-throughput screening for novel therapeutics. By understanding the principles of the assay and adhering to optimized protocols, researchers can generate high-quality, reproducible data to advance our understanding of the roles of trypsin-like proteases in health and disease.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. This compound | CRB1101016 | Biosynth [biosynth.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease activated receptors 1 and 4 sensitize TRPV1 in nociceptive neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypsin Activates Human Platelets via Proteolytic Cleavage of Protease-activated Receptor 4 (PAR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Principles of Fluorogenic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of cellular biology and drug discovery, proteases are a critical class of enzymes. Their function as precise molecular scissors, cleaving peptide bonds to regulate a multitude of physiological and pathological processes, makes them significant targets for therapeutic intervention. Understanding and quantifying the activity of proteases is of utmost importance, and among the most sensitive and widely adopted tools for this purpose are fluorogenic protease substrates.[1] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful reagents.
Core Principles: Unmasking the Light
Fluorogenic protease substrates are synthetic peptides that are either intrinsically non-fluorescent or exhibit very low fluorescence.[1] However, upon cleavage by a specific protease, they release a fluorophore, resulting in a measurable increase in fluorescence intensity.[2] This "turn-on" mechanism provides a direct and sensitive readout of enzymatic activity. The design of these substrates is based on two primary principles:
-
Direct Fluorophore Release: This common approach involves attaching a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), to a peptide sequence recognized by the target protease. The amide bond linking the peptide to the fluorophore renders the molecule non-fluorescent. Upon enzymatic cleavage of this bond, the free fluorophore is liberated and becomes fluorescent.[3]
-
Förster Resonance Energy Transfer (FRET): In this design, the peptide substrate is dual-labeled with a fluorophore (donor) and a quencher (acceptor) molecule.[4] When the substrate is intact, the close proximity of the quencher dampens the fluorescence of the fluorophore through FRET. Proteolytic cleavage separates the fluorophore from the quencher, disrupting FRET and leading to a significant increase in fluorescence emission. A common example of a FRET pair is EDANS (the fluorophore) and Dabcyl (the quencher).
Quantitative Data: A Comparative Look at Substrate Performance
The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Constants for Caspase Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10.2 | 19.7 | 1.9 x 10⁶ |
| Caspase-3 | (Z-DEVD)₂-R110 | 1.3 | 0.8 | 6.2 x 10⁵ |
| Caspase-7 | Ac-DEVD-AMC | 15.6 | 1.1 | 7.1 x 10⁴ |
| Caspase-8 | Ac-IETD-AFC | 1.4 | 2.3 | 1.6 x 10⁶ |
| Caspase-9 | Ac-LEHD-AFC | 130 | 1.5 | 1.2 x 10⁴ |
Note: Kinetic parameters are highly dependent on specific assay conditions.
Table 2: Kinetic Constants for Serine Protease Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Boc-VPR-AMC | 100 | - | 4.0 x 10⁶ |
| Factor Xa | Boc-IEGR-AMC | 150 | - | 3.3 x 10⁵ |
| Plasmin | Boc-VLK-AMC | 200 | - | 1.0 x 10⁵ |
| Elastase | MeOSuc-AAPV-AMC | 1300 | - | 1.8 x 10⁴ |
| Chymotrypsin | Suc-LLVY-AMC | - | - | 1.3 x 10⁶ |
Note: Kinetic parameters are highly dependent on specific assay conditions.
Table 3: Common Fluorophores and Quenchers
| Type | Name | Excitation (nm) | Emission (nm) | Notes |
| Fluorophore | AMC (7-amino-4-methylcoumarin) | 340-350 | 440-460 | Widely used, susceptible to UV background. |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted compared to AMC, reducing background. |
| Fluorophore | Rhodamine 110 (R110) | 492 | 529 | High sensitivity, red-shifted wavelengths. |
| Fluorophore | EDANS | 336 | 490 | Common FRET donor. |
| Quencher | Dabcyl | ~450 (absorbance) | - | Common FRET quencher for EDANS. |
| Quencher | QSY-7 | ~560 (absorbance) | - | Dark quencher with broad visible absorbance. |
Experimental Protocols
General Protocol for Protease Activity Assay Using a Fluorogenic Substrate
This protocol provides a general framework. Specific concentrations, incubation times, and wavelengths should be optimized for each enzyme-substrate pair.
Materials:
-
Purified protease of interest
-
Fluorogenic protease substrate
-
Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the protease, containing any necessary cofactors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Dilute the stock to the desired final concentration in Assay Buffer.
-
Enzyme Preparation: Dilute the purified protease to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup:
-
Add 50 µL of the diluted substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic mode). Record data at regular intervals (e.g., every 60 seconds) for a period sufficient to observe a linear rate of reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, compare the V₀ in the presence and absence of the inhibitor.
-
For determining kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
-
Applications in Research and Drug Development
Fluorogenic protease substrates are indispensable tools in various research and drug development applications:
-
Enzyme Kinetics and Specificity Profiling: They are used to determine the kinetic parameters of proteases and to profile their substrate specificity.
-
High-Throughput Screening (HTS) for Inhibitors: The "turn-on" fluorescence signal and compatibility with microplate formats make these substrates ideal for HTS of large compound libraries to identify protease inhibitors.
-
Studying Biological Pathways: These substrates are used to measure protease activity in complex biological samples, providing insights into signaling pathways where proteases play a key role, such as apoptosis (caspases) and tissue remodeling (matrix metalloproteinases).
-
Diagnostic Applications: Assays based on fluorogenic substrates can be developed to detect aberrant protease activity associated with various diseases.
Data Presentation and Quality Control
For HTS applications, the Z'-factor is a statistical parameter used to evaluate the quality and reliability of an assay. It takes into account the dynamic range of the assay and the variability of the signals.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., enzyme with no inhibitor).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no enzyme or fully inhibited enzyme).
Table 4: Interpretation of Z'-Factor Values
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
Source: Zhang JH, et al. (1999) J Biomol Screen.
References
Methodological & Application
Application Notes: High-Throughput Thrombin Activity Assay Using Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms a clot.[1][2] Beyond its role in hemostasis, thrombin is implicated in various physiological and pathological processes, including inflammation and tissue repair.[2] Consequently, the accurate measurement of thrombin activity is essential for basic research and the development of novel anticoagulant therapies. This document provides a detailed protocol for a sensitive and continuous fluorometric assay for thrombin activity using the substrate Boc-Val-Pro-Arg-AMC.
This compound is a highly specific fluorogenic substrate for α-thrombin.[3][4] In its intact form, the substrate is non-fluorescent. Upon cleavage by thrombin at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the thrombin activity. This assay is amenable to a high-throughput format using microplates, making it ideal for screening potential thrombin inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by thrombin. The cleavage releases the fluorescent molecule AMC, which can be detected using a fluorescence microplate reader.
Caption: Enzymatic cleavage of this compound by thrombin.
Materials and Reagents
Table 1: Required Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | AAT Bioquest, Bachem, etc. | Store at -20°C, protected from light. |
| Human α-Thrombin | Sigma-Aldrich, etc. | Store at -80°C. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for substrate solubilization. |
| HEPES | Sigma-Aldrich | For buffer preparation. |
| Sodium Chloride (NaCl) | Sigma-Aldrich | For buffer preparation. |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | For buffer preparation. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | To prevent non-specific binding. |
| 96-well solid black microplates | Corning, Greiner Bio-One, etc. | For fluorescence assays. |
| Fluorescence microplate reader | Molecular Devices, BMG Labtech, etc. | Capable of excitation at ~350-380 nm and emission at ~440-470 nm. |
Reagent Preparation
Table 2: Reagent Preparation
| Reagent | Preparation | Storage |
| Assay Buffer | 25 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4. Filter sterilize. | 4°C for up to 1 month. |
| This compound Stock Solution (10 mM) | Dissolve 1 mg of this compound in 135 µL of DMSO. | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Thrombin Stock Solution (50 ng/µL) | Reconstitute lyophilized thrombin in a suitable buffer as per the manufacturer's instructions. | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Thrombin Working Standards | Prepare a serial dilution of the thrombin stock solution in Assay Buffer to generate standards ranging from 0 to 25 ng/well. | Prepare fresh for each experiment. |
Experimental Protocol
The following protocol is designed for a 96-well microplate format.
Caption: Workflow for the thrombin activity assay.
-
Prepare the Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 100 µM. Prepare enough solution for all wells. Protect from light.
-
Set up the Microplate:
-
Blank: 50 µL of Assay Buffer.
-
Thrombin Standards: 50 µL of each thrombin working standard in duplicate or triplicate.
-
Samples: 50 µL of each sample containing thrombin activity in duplicate or triplicate.
-
-
Initiate the Reaction: Add 50 µL of the 100 µM Substrate Working Solution to all wells. The final substrate concentration will be 50 µM.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
Table 3: Instrument Settings
| Parameter | Setting |
| Read Mode | Kinetic |
| Excitation Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Temperature | 37°C |
| Read Interval | 1-2 minutes |
| Total Read Time | 30-60 minutes |
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from all standard and sample wells at each time point.
-
Standard Curve: For each thrombin standard, determine the initial reaction velocity (V₀) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve. Plot the V₀ for each standard against the corresponding thrombin concentration to generate a standard curve.
-
Sample Activity: Calculate the V₀ for each sample. Use the standard curve to determine the thrombin activity in the samples.
Table 4: Kinetic Parameters for Thrombin
| Parameter | Value | Reference |
| Kₘ for α-thrombin | 21 µM | |
| kcat for α-thrombin | 105 s⁻¹ |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate working solution. Protect from light. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Low signal | Inactive enzyme | Use a fresh aliquot of thrombin. Ensure proper storage. |
| Incorrect instrument settings | Verify excitation and emission wavelengths. | |
| Non-linear reaction progress | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Ensure optimal buffer conditions (pH, ionic strength). |
Conclusion
The this compound assay provides a robust and sensitive method for measuring thrombin activity. Its suitability for a high-throughput format makes it an invaluable tool for drug discovery and the study of coagulation. By following this detailed protocol, researchers can obtain reliable and reproducible data on thrombin kinetics.
References
- 1. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SensoLyte® 520 Thrombin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. stratech.co.uk [stratech.co.uk]
Application Notes and Protocols: Preparation of Boc-Val-Pro-Arg-AMC Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC) is a sensitive fluorogenic substrate used to measure the activity of trypsin-like serine proteases. It is frequently employed in assays for enzymes such as thrombin, kallikreins, and the proteasome.[1][2][3] The substrate itself is non-fluorescent, but upon enzymatic cleavage, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of AMC liberation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in fluorescence.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure reproducible and accurate experimental results.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. Note that the molecular weight may vary depending on whether the compound is in its free base or hydrochloride salt form. Always refer to the manufacturer's certificate of analysis for the specific lot number you are using.
| Property | Value | References |
| Molecular Formula | C₃₁H₄₅N₇O₇ | |
| Molecular Weight | ~627.7 g/mol (free base) | |
| ~664.2 g/mol (HCl salt) | ||
| Appearance | White to off-white solid powder | |
| Purity | ≥98% | |
| Excitation Wavelength | 341-380 nm | |
| Emission Wavelength | 440-470 nm |
Solubility
Successful preparation of a stock solution begins with selecting an appropriate solvent. This compound exhibits solubility in several common laboratory solvents. For enzymatic assays, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes | References |
| DMSO | 17 mg/mL | Ultrasonic and gentle warming may be required. Use of hygroscopic DMSO can impact solubility; use a fresh, unopened bottle. | |
| Water | 10-20 mg/mL | Ultrasonic may be needed to fully dissolve. | |
| 5% Acetic Acid | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific mass of the powder. For example, weigh 1 mg of this compound (using the hydrochloride molecular weight of ~664.19 g/mol for this calculation).
-
Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) For 1 mg to make a 10 mM solution: Volume (µL) = (0.001 g / 664.19 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 µL/L ≈ 150.56 µL A similar calculation using a molecular weight of 741.75 g/mol suggests using 134.8 µL of DMSO for 1 mg of powder to make a 10 mM solution. Always use the molecular weight specified by the supplier.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for a short period to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in light-protective microcentrifuge tubes. Store aliquots at -20°C or -80°C.
Stock Solution Preparation Table (for MW = 664.19 g/mol ):
| Desired Concentration | Mass of Substrate | Volume of DMSO to Add |
|---|---|---|
| 1 mM | 1 mg | 1.5056 mL |
| 5 mM | 1 mg | 0.3011 mL |
| 10 mM | 1 mg | 0.1506 mL |
| 1 mM | 5 mg | 7.5280 mL |
| 5 mM | 5 mg | 1.5056 mL |
| 10 mM | 5 mg | 0.7528 mL |
Table adapted from MedChemExpress data.
Storage and Stability
Proper storage is critical to maintain the integrity and performance of the this compound substrate.
| Form | Storage Temperature | Stability | Recommendations | References |
| Powder | -20°C or -80°C | 1-2 years | Keep desiccated and protected from light. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Note: Always prepare the final working solution fresh for each experiment and protect it from light.
Example Application: Trypsin Activity Assay
This protocol provides a general guideline for using the this compound stock solution in a typical protease assay. This should be optimized for your specific enzyme and experimental conditions.
Protocol:
-
Prepare Assay Buffer: For a trypsin assay, a common buffer is 50 mM Tris-HCl, pH 8.0.
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentration. A typical final concentration is 50 µM.
-
Enzyme Reaction:
-
Add the enzyme solution (e.g., diluted Trypsin) to the wells of a microplate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a spectrofluorometer or microplate reader.
-
Excitation: ~380 nm
-
Emission: ~450 nm
-
-
Data Analysis: The rate of increase in fluorescence corresponds to the rate of substrate cleavage and is proportional to the enzyme's activity.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the general mechanism of action for the fluorogenic substrate.
Caption: Workflow for Boc-VPR-AMC stock solution preparation.
Caption: Enzymatic cleavage of Boc-VPR-AMC releases fluorescent AMC.
References
Application Notes and Protocols: Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of a variety of trypsin-like serine proteases. Its principal application lies in the measurement of thrombin activity, a key enzyme in the blood coagulation cascade. The substrate is composed of a tripeptide sequence (Val-Pro-Arg) that is recognized and cleaved by the target protease. This cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a measurable increase in fluorescence intensity. This document provides detailed information on the solubility of this compound in DMSO and water, along with protocols for its use in enzymatic assays.
Chemical Properties
The chemical properties of this compound are summarized in the table below. It is important to distinguish between the free base and the hydrochloride salt, as their molecular weights and solubilities differ.
| Property | This compound (Free Base) | This compound Hydrochloride (HCl) |
| Molecular Formula | C₃₁H₄₅N₇O₇ | C₃₁H₄₆ClN₇O₇ |
| Molecular Weight | 741.75 g/mol [1] | 664.19 g/mol [2] |
| Appearance | White to off-white solid/powder[2] | White to off-white solid/powder[2] |
| Excitation Wavelength | 341-380 nm[1][2] | 341-380 nm |
| Emission Wavelength | 441-460 nm[1][3] | 441-460 nm |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock and working solutions for enzymatic assays. The compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), and its hydrochloride salt is soluble in water.
| Solvent | Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | Hydrochloride | 17 mg/mL[2] | 25.60 mM[2] | Ultrasonic and warming may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Water | Hydrochloride | 10 mg/mL[2] | 15.06 mM[2] | Ultrasonic may be needed.[2] |
| Water | Hydrochloride | 20 mg/mL | ~30.12 mM | Clear, colorless solution. |
Experimental Protocols
Preparation of Stock Solutions
4.1.1. DMSO Stock Solution (Recommended)
It is recommended to prepare a stock solution of this compound in anhydrous DMSO at a concentration of 5 to 10 mM.[4]
Example for a 10 mM stock solution:
-
Weigh out 1 mg of this compound powder.
-
Add 135 µL of anhydrous DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Protect from light.[4]
4.1.2. Water Stock Solution (for the Hydrochloride Salt)
A stock solution of this compound hydrochloride can be prepared in water.
Example for a 10 mg/mL stock solution:
-
Weigh out 10 mg of this compound hydrochloride powder.
-
Add 1 mL of sterile, purified water.
-
Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Store the stock solution in single-use aliquots at -20°C. Protect from light.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in an appropriate assay buffer. The final concentration of the substrate in the assay will depend on the specific enzyme and experimental conditions, but a common starting point is a concentration close to the Michaelis constant (Km) of the enzyme for the substrate. For thrombin, the Km for this compound is approximately 21 µM.[1][3]
Example Preparation of a 2X Working Solution for a Thrombin Assay:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the desired final concentration. For a final assay concentration of 50 µM, prepare a 100 µM (2X) working solution.
General Protocol for a Trypsin-like Serine Protease Activity Assay
This protocol provides a general guideline and should be optimized for your specific experimental needs.[2]
-
Add 100 µL of the diluted enzyme solution to 800 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) in a suitable reaction vessel.[2]
-
Initiate the reaction by adding 100 µL of the 50 µM this compound working solution.[2]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for 10 minutes).[2]
-
Stop the reaction by adding a suitable stopping agent (e.g., 1.5 mL of a methyl alcohol:n-butyl alcohol:distilled water mixture at a 35:30:35 ratio).[2]
-
Measure the fluorescence intensity using a spectrofluorometer or a fluorescence microplate reader with excitation at approximately 380 nm and emission at approximately 450 nm.[2]
Visualizations
Enzymatic Cleavage of this compound
The following diagram illustrates the enzymatic cleavage of this compound by a target protease, leading to the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound.
Simplified Coagulation Cascade Leading to Thrombin Activation
This diagram shows a simplified representation of the intrinsic and extrinsic pathways of the coagulation cascade, which converge to activate thrombin.
Caption: Simplified coagulation cascade.
Experimental Workflow for a Protease Assay
This diagram outlines the key steps in a typical experimental workflow for measuring protease activity using this compound.
Caption: Protease assay experimental workflow.
References
Application Notes and Protocols for Boc-Val-Pro-Arg-AMC in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate designed for the detection and quantification of trypsin-like serine protease activity. Its specific peptide sequence makes it an excellent substrate for key enzymes in physiological pathways, most notably thrombin. The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage, the highly fluorescent AMC moiety is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This characteristic makes this compound an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors.
Principle of Assay
The core of the assay lies in the fluorogenic cleavage reaction. The Boc-Val-Pro-Arg peptide is non-fluorescent when linked to the AMC group. Specific serine proteases recognize and cleave the peptide at the C-terminal side of the Arginine residue. This proteolytic event liberates the AMC fluorophore, which exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission peak in the blue range (approximately 440-460 nm). In an inhibitor screening context, a decrease in the rate of AMC release corresponds to the inhibition of the target enzyme.
Target Enzymes and Pathways
This compound is primarily used to assay enzymes with trypsin-like specificity, which preferentially cleave after basic amino acid residues such as Arginine.
Key Target Enzymes Include:
-
Thrombin (Factor IIa): A critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869) to form a blood clot. Inhibitors of thrombin are sought after as anticoagulants.
-
Trypsin: A digestive enzyme that also has roles in various cellular processes.
-
Kallikreins (e.g., Plasma Kallikrein): Involved in the kinin-kallikrein system, which regulates blood pressure, inflammation, and coagulation.
-
Factor Xa (with lower efficiency): Another key protease in the coagulation cascade. While this substrate can be cleaved by Factor Xa, other substrates are often preferred for higher specificity.
The primary signaling pathway associated with thrombin is the Blood Coagulation Cascade .
Data Presentation
Table 1: Substrate & Fluorophore Properties
| Parameter | Value |
| Full Name | tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin |
| Molecular Weight | ~627.7 g/mol (as HCl salt) |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Recommended Solvent | DMSO |
Table 2: Comparative Enzyme Kinetic Parameters
| Enzyme | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
| Human α-Thrombin | 21[1][2] | 105[1][2] | 5.0 x 10⁶ |
| Trypsin | ND | ND | ND |
| Factor Xa | ND | ND | ND |
| Plasma Kallikrein | ND | ND | ND |
| ND: Not determined in readily available literature for this specific substrate. These values should be determined empirically for accurate inhibitor characterization. |
Table 3: Example IC50 Values for Known Inhibitors
| Target Enzyme | Inhibitor | Example IC50 (nM) | Notes |
| Thrombin | Argatroban (B194362) | ~2,800[3] | Value determined against fibrin-bound thrombin using a different substrate (S2238) and is provided for context.[3] Actual IC50 with this compound may vary. |
| Trypsin | Aprotinin | ND | A potent but non-specific serine protease inhibitor. IC50 must be determined empirically. |
| ND: Not determined. IC50 values are highly assay-dependent (e.g., substrate concentration, enzyme concentration) and must be determined under specific experimental conditions. |
Experimental Protocols
Protocol 1: High-Throughput Screening for Thrombin Inhibitors (384-Well Format)
This protocol is designed for identifying and characterizing inhibitors of human α-thrombin.
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Enzyme: Human α-Thrombin (e.g., Sigma-Aldrich, Cat# T6884).
-
Substrate: this compound (e.g., Bachem, Cat# I-1135).
-
Test Compounds: Library of potential inhibitors.
-
Positive Control Inhibitor: Argatroban.
-
Plates: Black, flat-bottom 384-well assay plates (e.g., Greiner Bio-One, Cat# 781900).
-
Solvent: DMSO.
2. Reagent Preparation:
-
Thrombin Stock (1 U/mL): Reconstitute lyophilized thrombin in assay buffer. Aliquot and store at -80°C.
-
Thrombin Working Solution (2X): Dilute Thrombin Stock to 0.2 nM in assay buffer. (Final concentration will be 0.1 nM).
-
Substrate Stock (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution (2X): Dilute Substrate Stock to 40 µM in assay buffer. (Final concentration will be 20 µM, which is ~Km).
-
Compound Plates: Prepare serial dilutions of test compounds and controls in DMSO. Then, dilute into assay buffer to a 4X final concentration.
3. HTS Workflow Diagram:
4. Assay Procedure (Total Volume = 20 µL):
-
Using an automated liquid handler, dispense 5 µL of the 4X compound dilutions into the appropriate wells of a 384-well plate.
-
Test Wells: Test compounds.
-
Negative Control (100% Activity): Assay buffer with DMSO.
-
Positive Control (0% Activity): A known inhibitor (e.g., Argatroban at 100x IC50).
-
-
Add 5 µL of the 2X Thrombin Working Solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurement (Excitation: 380 nm, Emission: 450 nm). Record data every 60 seconds for 15-30 minutes.
5. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by fitting the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background)) * 100 (Background wells contain substrate and buffer but no enzyme).
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Assess Assay Quality (Z'-Factor): The Z'-factor should be calculated during assay development to ensure its robustness for HTS. A Z' > 0.5 is considered excellent.[4][5][6][7] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Mean_max / SD_max: Mean and standard deviation of the negative control (100% activity).
-
Mean_min / SD_min: Mean and standard deviation of the positive control (0% activity).
-
Conclusion
This compound is a robust and versatile substrate for studying trypsin-like serine proteases in a high-throughput format. The protocols and data provided herein offer a comprehensive guide for researchers aiming to screen and characterize inhibitors of thrombin and other related enzymes, facilitating the discovery of new therapeutic agents.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. chicagobiomedicalconsortium.org [chicagobiomedicalconsortium.org]
- 6. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for the Boc-Val-Pro-Arg-AMC Assay in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Pro-Arg-AMC assay is a sensitive and widely used method for measuring the activity of trypsin-like serine proteases. This fluorogenic assay relies on the cleavage of the peptide substrate, this compound, by the target enzyme, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence is directly proportional to the enzymatic activity, providing a robust system for enzyme characterization and inhibitor screening. This document provides detailed protocols for performing this assay in a 96-well plate format, suitable for medium to high-throughput applications.
Assay Principle
The core of the assay is the fluorogenic substrate this compound. In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage of the amide bond between the arginine (Arg) residue and the AMC group by a trypsin-like serine protease, the AMC molecule is released. Free AMC is fluorescent, with an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Data Presentation
Kinetic Parameters of Various Proteases with this compound
The this compound substrate is cleaved by a range of trypsin-like serine proteases. The efficiency of cleavage, represented by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), varies between enzymes.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | 21 | 105 - 109 | 5.0 x 10⁶ - 5.2 x 10⁶ |
| Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 10⁶ |
| Trypsin | - | - | - |
| Tryptase | - | - | - |
| Kallikrein 5 | - | - | - |
| Kallikrein 8 | - | - | - |
| Kex2 endoprotease | - | - | - |
| Acrosin | - | - | - |
| Spermosin | - | - | - |
Note: Kinetic constants can vary depending on assay conditions (pH, temperature, buffer composition). Data presented is a compilation from various sources for comparative purposes.
Recommended Instrument Settings
| Parameter | Recommended Setting |
| Plate Type | Black, flat-bottom 96-well plate |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Readout | Kinetic or Endpoint |
| Temperature | 25°C or 37°C |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl. The optimal buffer composition may vary depending on the specific enzyme.
-
This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. For example, dissolve 1 mg of the substrate (MW ~628 g/mol ) in approximately 159 µL of DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in an appropriate buffer. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration will depend on its activity and should be determined empirically.
-
Inhibitor Stock Solution (for inhibitor screening): Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mM).
Protocol 1: Enzyme Activity Assay
This protocol is designed to measure the activity of a purified enzyme or an enzyme in a biological sample.
Workflow:
Caption: Workflow for the enzyme activity assay.
Procedure:
-
Prepare the Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentration. A common starting concentration is 10-50 µM.
-
Plate Setup:
-
Blank wells: 75 µL of assay buffer + 25 µL of substrate working solution.
-
Sample wells: 50 µL of assay buffer + 25 µL of enzyme working solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add 25 µL of the substrate working solution to the sample wells to start the reaction. The total volume in each well should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically, for example, every 60 seconds for 30-60 minutes.
Protocol 2: Inhibitor Screening Assay
This protocol is for screening potential inhibitors of the target enzyme.
Workflow:
Detecting MRSA Activity with a Fluorogenic Substrate: An Application Protocol
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat in both healthcare and community settings. Rapid and accurate detection of MRSA is crucial for effective patient management and infection control. This application note details a protocol for the detection of MRSA based on the enzymatic activity of staphylocoagulase, a key virulence factor of S. aureus. The assay utilizes the fluorogenic substrate Boc-Val-Pro-Arg-AMC (N-t-BOC-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin), which is cleaved by the staphylocoagulase-prothrombin complex, releasing a highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). This method offers a rapid and sensitive alternative to traditional culture-based techniques.
Principle of the Assay
Staphylococcus aureus, including MRSA strains, secretes staphylocoagulase, which binds to prothrombin to form a catalytically active complex known as staphylothrombin. This complex proteolytically cleaves the peptide substrate this compound after the Arginine residue. This cleavage liberates the fluorophore AMC from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the staphylocoagulase activity in the sample.
Data Summary
The performance of the this compound based fluorogenic assay for the detection of MRSA has been evaluated in comparison to standard methods. The following table summarizes the key performance metrics.
| Performance Metric | Value | Reference |
| Excitation Wavelength | 341 - 380 nm | [1][2] |
| Emission Wavelength | 440 - 450 nm | [1][2] |
| Positive Predictive Value | 98.9% | [3] |
| Negative Predictive Value | 92.7% |
Note: Predictive values are based on studies using the fluorogenic substrate for S. aureus identification.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Prothrombin (human or bovine)
-
MRSA positive control strain (e.g., ATCC 43300)
-
Non-MRSA S. aureus and other bacterial strains (for specificity testing)
-
Sterile microcentrifuge tubes
-
96-well black microplates
-
Fluorescence microplate reader
Equipment
-
Incubator (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Fluorescence microplate reader with excitation and emission filters for AMC (Ex: 365 nm, Em: 440 nm)
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (50 µM): On the day of the experiment, dilute the 10 mM stock solution in Tris-HCl buffer (50 mM, pH 8.0) to a final concentration of 50 µM.
-
Prothrombin Solution: Prepare a working solution of prothrombin in Tris-HCl buffer (50 mM, pH 8.0). The optimal concentration should be determined empirically, but a starting point of 10 µg/mL can be used.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
Sample Preparation (from bacterial colonies)
-
Culture MRSA and control strains on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Pick a single, well-isolated colony using a sterile loop.
-
Resuspend the colony in 1 mL of Tris-HCl buffer (50 mM, pH 8.0) in a microcentrifuge tube.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Adjust the bacterial suspension to a desired optical density (e.g., OD600 of 0.5) to standardize the bacterial concentration. Alternatively, cell lysates can be prepared using standard enzymatic or mechanical lysis methods.
Assay Procedure
-
Pipette 50 µL of the prepared bacterial suspension (or cell lysate) into the wells of a 96-well black microplate. Include positive and negative controls.
-
Add 50 µL of the prothrombin solution to each well.
-
Incubate the plate at 37°C for 40 minutes to allow for the formation of the staphylocoagulase-prothrombin complex.
-
Add 100 µL of the 50 µM this compound working substrate solution to each well to initiate the reaction.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes at 37°C. Use an excitation wavelength of 365 nm and an emission wavelength of 440 nm.
Data Analysis
-
Subtract the background fluorescence (wells with buffer and substrate only) from the fluorescence readings of the samples.
-
Plot the fluorescence intensity against time for each sample.
-
The rate of increase in fluorescence (slope of the linear portion of the curve) is proportional to the staphylocoagulase activity.
-
A significant increase in fluorescence over time in the presence of the bacterial sample compared to the negative control indicates the presence of MRSA.
Visualizations
Caption: Enzymatic reaction mechanism for MRSA detection.
Caption: Experimental workflow for MRSA detection.
References
Measuring Trypsin-like Protease Activity in Cell Lysates Using Boc-Val-Pro-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of protease activity is crucial for understanding a wide range of physiological and pathological processes, including apoptosis, inflammation, and cancer. Trypsin-like serine proteases, a major class of enzymes that cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues, are key players in many of these pathways. This document provides detailed application notes and protocols for the sensitive and specific measurement of trypsin-like protease activity in cell lysates using the fluorogenic substrate Boc-Val-Pro-Arg-AMC (tert-Butoxycarbonyl-Valyl-Prolyl-Arginyl-7-amino-4-methylcoumarin).
The assay is based on the principle that cleavage of the amide bond between arginine and the fluorescent aminomethylcoumarin (AMC) group by active proteases in a cell lysate releases the highly fluorescent AMC moiety.[1][2] The resulting increase in fluorescence intensity, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the protease activity.[1][3] this compound is a substrate for a variety of trypsin-like serine proteases, including thrombin, kallikreins, and urokinase-type plasminogen activator (uPA).[4][5][6]
Data Presentation
The following table summarizes representative data on trypsin-like protease activity in different cell lines, adapted from studies using similar fluorogenic substrates. This data illustrates the expected range of activities and the potential for comparative analysis.
| Cell Line | Cell Type | Treatment | Relative Protease Activity (RFU/min/mg protein) | Reference |
| BL41 | Burkitt's Lymphoma (Resting) | None | Low | [7] |
| E95-A-BL41 | Burkitt's Lymphoma (Activated) | EBV Transformation | High | [7] |
| WW-1-LCL | Lymphoblastoid Cell Line | EBV Transformation | Very High | [7] |
| MV4-11 | Acute Myeloid Leukemia | None | Moderate | [8] |
| Panc-1 | Pancreatic Cancer | None | High | [8] |
| A549 | Lung Carcinoma | None | Low | [8] |
Note: Relative Fluorescence Units (RFU) are dependent on instrument settings and experimental conditions. Data should be normalized to a positive control or a standard curve.
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates suitable for measuring protease activity. It is crucial to perform all steps at 4°C to minimize protein degradation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with freshly added protease inhibitor cocktail)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure for Adherent Cells:
-
Wash the cell culture dish twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the dish.
-
Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Proceed with steps 5-9 from the adherent cell protocol.
Protease Activity Assay
This protocol outlines the procedure for measuring trypsin-like protease activity in cell lysates using this compound.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound substrate (stock solution in DMSO, stored at -20°C)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the substrate working solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare enough solution for all samples and controls.
-
Set up the assay plate:
-
Sample wells: Add 50 µL of cell lysate (diluted in Assay Buffer to a consistent protein concentration, e.g., 1 mg/mL) to each well.
-
Blank wells (no lysate): Add 50 µL of Assay Buffer to these wells.
-
Positive control (optional): Add a known concentration of a purified protease like trypsin to designated wells.
-
-
Initiate the reaction: Add 50 µL of the substrate working solution to all wells.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Kinetic measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Normalize the activity to the protein concentration of the lysate (e.g., RFU/min/mg protein).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring protease activity.
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
Caption: uPA proteolytic cascade in cell migration.
Plasma Kallikrein-Kinin System Activation
Caption: Activation of the plasma kallikrein-kinin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CRB1101016 | Biosynth [biosynth.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. A trypsin-like serine protease activity on activated human B cells and various B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. coachrom.com [coachrom.com]
Application Notes and Protocols for Boc-Val-Pro-Arg-AMC Microfluidic Clotting Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Pro-Arg-AMC microfluidic clotting assay is a sensitive and quantitative method for real-time monitoring of thrombin generation and coagulation dynamics. This fluorogenic assay utilizes the peptide substrate this compound, which is specifically cleaved by active thrombin to release the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence intensity is directly proportional to the amount of active thrombin, providing a kinetic readout of the coagulation process. Microfluidic platforms offer significant advantages for this assay, including reduced sample and reagent consumption, precise fluidic control, and the ability to mimic physiological shear flow conditions. These characteristics make it a powerful tool for hemostasis research, anticoagulant drug development, and personalized medicine.
Principle of the Assay
The assay is based on the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. The substrate, this compound, is a non-fluorescent molecule. In the presence of active thrombin, the peptide bond between Arginine (Arg) and AMC is hydrolyzed. This releases the fluorophore AMC, which can be excited by light at approximately 360-380 nm and emits light at around 440-470 nm. The rate of fluorescence increase provides a direct measure of thrombin activity.
Applications
-
Real-time Monitoring of Thrombin Generation: Enables the study of the kinetics of thrombin formation in plasma and whole blood.[1][2][3]
-
Anticoagulant Drug Screening and Evaluation: Provides a sensitive method to assess the efficacy of direct and indirect thrombin inhibitors.
-
Hemostasis and Thrombosis Research: Facilitates the investigation of coagulation pathway dynamics and the function of coagulation factors under controlled flow conditions.[4]
-
Point-of-Care Coagulation Monitoring: The miniaturized format has the potential for the development of rapid, portable diagnostic devices.[3]
-
Platelet Function Analysis: Can be integrated with microfluidic devices that model thrombus formation to study the interplay between platelets and coagulation.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for the this compound assay.
Table 1: Kinetic Parameters for this compound Cleavage by α-Thrombin
| Parameter | Value | Reference |
| Km | 21 µM | |
| kcat | 105 s-1 |
Table 2: Typical Experimental Concentrations and Conditions
| Parameter | Value | Reference |
| This compound Stock Solution | 5 to 10 mM in DMSO | |
| This compound Working Concentration | 70 µM | |
| Excitation Wavelength | 360 - 380 nm | |
| Emission Wavelength | 440 - 470 nm | |
| Sample Type | Platelet-poor plasma, whole blood |
Signaling Pathway: Coagulation Cascade and Thrombin Generation
The generation of thrombin is the central event in the coagulation cascade, which is traditionally divided into the extrinsic (tissue factor-mediated) and intrinsic (contact activation) pathways. Both pathways converge on the activation of Factor X to Factor Xa, which then, as part of the prothrombinase complex, converts prothrombin (Factor II) into active thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen into fibrin (B1330869), leading to clot formation. The this compound assay directly measures the activity of the final key enzyme, thrombin.
Caption: Coagulation cascade leading to thrombin activation and cleavage of the fluorogenic substrate.
Experimental Protocols
Protocol 1: Droplet-Based Microfluidic Thrombin Generation Assay
This protocol describes a continuous, real-time measurement of thrombin generation in a plasma sample using a droplet-based microfluidic device.
Materials:
-
This compound (AAT Bioquest, Cat. No. 13461 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Thrombin activation buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 7.3)
-
Coagulation activator (e.g., Tissue Factor)
-
Human platelet-poor plasma (PPP)
-
Syringe pumps
-
Droplet-based microfluidic chip (e.g., PDMS device with a T-junction for droplet generation)
-
Inverted fluorescence microscope with a high-speed camera and appropriate filter set (e.g., DAPI filter)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -20°C, protected from light.
-
Prepare a working solution of the fluorogenic substrate in the thrombin activation buffer at the desired final concentration (e.g., 200 nM).
-
Prepare the plasma sample by adding a coagulation activator (e.g., tissue factor).
-
-
Microfluidic Setup:
-
Mount the microfluidic chip on the stage of the inverted microscope.
-
Connect two separate syringes to the inlets of the microfluidic device using tubing. One syringe will contain the activated plasma sample, and the other will contain the this compound working solution.
-
A third syringe containing an immiscible oil (e.g., mineral oil with surfactant) is used as the continuous phase for droplet generation.
-
-
Assay Execution:
-
Set the flow rates of the syringe pumps to control the droplet size and frequency.
-
Infuse the activated plasma and the fluorogenic substrate solution into the microfluidic device. At the T-junction, aqueous droplets containing the mixture will form within the continuous oil phase.
-
The droplets travel through a serpentine (B99607) channel on the chip, allowing for incubation and reaction time.
-
-
Data Acquisition and Analysis:
-
Position the detection area of the microfluidic channel in the field of view of the microscope.
-
Record a time-lapse video of the droplets passing through the detection area, capturing the fluorescence signal.
-
Analyze the fluorescence intensity of individual droplets over time using image analysis software. The increase in fluorescence intensity corresponds to the rate of thrombin generation.
-
Plot the fluorescence intensity against time to generate a thrombin generation curve, which typically shows a lag phase, a propagation phase, and a termination phase.
-
Protocol 2: Microfluidic Whole Blood Clotting Assay with Flow
This protocol is adapted from a start/stop flow method to measure thrombin activity within a formed blood clot under shear.
Materials:
-
This compound
-
Heparin-free whole blood
-
Microfluidic chamber coated with collagen and tissue factor
-
Syringe pump capable of precise flow control
-
Fluorescence microscope
-
HBS buffer with 4 mM Ca2+
Procedure:
-
Clot Formation:
-
Perfuse heparin-free whole blood through the collagen/tissue factor-coated microfluidic chamber at a defined shear rate (e.g., 100 s-1 for venous conditions) for a set time (e.g., 3-5 minutes) to allow for clot formation.
-
-
Wash Step:
-
Wash the chamber with HBS buffer containing 4 mM Ca2+ for 5 minutes at the same shear rate to remove unbound blood components and free thrombin.
-
-
Thrombin Activity Measurement:
-
Prepare a working solution of 70 µM this compound in the HBS/Ca2+ buffer.
-
Introduce the substrate solution into the chamber.
-
Implement a "start/stop" flow cycle:
-
Stop Flow: Halt the flow for a defined period (e.g., 3.5 minutes) to allow the substrate to diffuse into the clot and be cleaved by bound thrombin.
-
Start Flow: Resume flow to wash away the cleaved, fluorescent product.
-
-
Repeat the start/stop cycles to monitor the kinetics of substrate cleavage over time.
-
-
Data Acquisition and Analysis:
-
Capture fluorescence images of the clot at the end of each stop-flow period.
-
Quantify the mean fluorescence intensity within the clot area for each cycle.
-
The rate of fluorescence increase during the stop-flow periods reflects the activity of thrombin sequestered within the fibrin clot.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a microfluidic clotting assay using this compound.
Caption: Generalized experimental workflow for the this compound microfluidic clotting assay.
References
- 1. Real-time measurement of thrombin generation using continuous droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce high background fluorescence in Boc-Val-Pro-Arg-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in the Boc-Val-Pro-Arg-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorogenic method used to measure the activity of trypsin-like serine proteases. The substrate, this compound, consists of a peptide sequence (Val-Pro-Arg) recognized by these enzymes, a protecting group (Boc), and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the substrate is non-fluorescent. When a protease cleaves the peptide bond after the Arginine residue, the AMC fluorophore is released, resulting in a measurable increase in fluorescence.[1] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[2]
Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (AMC) can be detected fluorometrically. The recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is in the range of 440-470 nm.[3][4][5]
Q3: What are the primary causes of high background fluorescence in this assay?
High background fluorescence can originate from several sources, including:
-
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, leading to the release of free AMC without enzymatic activity.
-
Autofluorescence: Intrinsic fluorescence from assay components such as the buffer, the substrate itself, or contaminants can contribute to the background signal.
-
Contaminated Reagents: The use of reagents, including water and buffer components, that are not of high purity can introduce fluorescent contaminants.
-
Incorrect Instrument Settings: An inappropriately high gain setting on the fluorescence reader can amplify background noise.
-
Choice of Microplate: Using clear or white microplates can lead to increased background due to light scatter and bleed-through.
Q4: How should I properly store and handle the this compound substrate to maintain its integrity?
To prevent degradation and spontaneous hydrolysis, the lyophilized substrate should be stored at -20°C or -80°C, protected from light and moisture. It is recommended to prepare a concentrated stock solution in a non-protic solvent like high-purity DMSO and store it in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh from the stock solution immediately before each experiment.
Q5: What type of microplate is recommended for the this compound assay?
For fluorescence intensity assays, it is highly recommended to use black, opaque-walled microplates. The black walls minimize light scattering and reduce background fluorescence and crosstalk between wells, leading to a better signal-to-noise ratio.
Troubleshooting Guides
Problem: High fluorescence signal in "no-enzyme" control wells.
This indicates that the AMC fluorophore is being released or is present in the well without any enzymatic activity.
Potential Cause 1: Substrate Instability (Auto-hydrolysis)
The fluorogenic substrate may be degrading spontaneously in the assay buffer.
Solution:
Perform a substrate stability test. Incubate the substrate in the assay buffer without the enzyme and measure the fluorescence over time. A significant increase in fluorescence indicates substrate instability.
Experimental Protocol: Substrate Stability Test
-
Prepare the assay buffer and the substrate working solution as you would for the actual experiment.
-
In a black, opaque-walled 96-well plate, add the assay buffer to a set of wells.
-
Add the substrate working solution to these wells.
-
Incubate the plate at the same temperature and for the same duration as your planned experiment.
-
Measure the fluorescence at regular intervals using the appropriate excitation and emission wavelengths for AMC.
-
A continuous increase in fluorescence over time confirms auto-hydrolysis of the substrate.
Potential Cause 2: Contaminated Reagents
The assay buffer, water, or other reagents may be contaminated with fluorescent compounds or proteases.
Solution:
Use high-purity, sterile reagents, including nuclease-free water. Prepare fresh buffers for each experiment. If you suspect contamination, test each component of the assay individually for fluorescence.
Potential Cause 3: Autofluorescence from Assay Components
The substrate itself or components in the buffer (e.g., BSA) might be inherently fluorescent.
Solution:
Measure the fluorescence of each individual assay component (buffer, substrate solution, enzyme solution) to identify the source of the autofluorescence. If a buffer component is fluorescent, consider using an alternative or reducing its concentration.
Problem: Consistently high background fluorescence across all wells.
This suggests a systemic issue with the assay setup or instrument settings.
Potential Cause 1: Incorrect Instrument Settings
The gain setting on the fluorescence plate reader may be too high, leading to the amplification of background noise.
Solution:
Optimize the gain setting on your instrument. Start by using a positive control (a well with active enzyme and substrate) to set a gain that provides a strong signal without saturating the detector. If your reader has an automatic gain adjustment feature, consider using it.
Quantitative Data: Instrument Settings
| Parameter | Recommended Setting | Rationale |
| Microplate Type | Black, opaque-walled | Minimizes light scatter and background fluorescence. |
| Excitation Wavelength | 360-380 nm | Optimal for AMC fluorophore excitation. |
| Emission Wavelength | 440-470 nm | Optimal for AMC fluorophore emission detection. |
| Gain Setting | Optimize based on positive control | Avoids signal saturation and unnecessary amplification of background noise. |
Potential Cause 2: Autofluorescence from the Microplate
The type of microplate used can significantly impact background fluorescence.
Solution:
Always use black, opaque-walled microplates for fluorescence assays to minimize background signals.
Problem: Low signal-to-noise ratio.
A low signal-to-noise ratio occurs when the specific signal from the enzymatic reaction is not significantly higher than the background noise, making the results unreliable.
Potential Cause 1: Suboptimal Enzyme or Substrate Concentrations
The concentrations of the enzyme and substrate may not be in the optimal range for a robust signal.
Solution:
Systematically titrate both the enzyme and substrate concentrations to determine the optimal conditions for your assay.
Experimental Protocol: Enzyme and Substrate Titration
-
Enzyme Titration:
-
Prepare serial dilutions of your enzyme stock.
-
Keep the substrate concentration constant and high enough to not be rate-limiting.
-
Perform the assay with each enzyme dilution.
-
Plot the initial reaction rate against the enzyme concentration and select a concentration from the linear portion of the curve that gives a strong signal.
-
-
Substrate Titration:
-
Using the optimal enzyme concentration determined above, perform the assay with a range of substrate concentrations.
-
Plot the initial reaction velocity against the substrate concentration to determine the Michaelis-Menten constant (Km).
-
For routine assays, use a substrate concentration of 2-5 times the Km.
-
Quantitative Data: Reagent Concentration Ranges
| Reagent | Typical Starting Concentration | Optimization Goal |
| This compound | 10-100 µM | Determine Km and use a concentration 2-5 times the Km. |
| Enzyme | Varies by enzyme | Titrate to find a concentration in the linear range of the assay. |
Visualizations
Caption: A troubleshooting workflow to diagnose and resolve high background fluorescence.
Caption: The enzymatic cleavage of the substrate leading to fluorescence.
Caption: A workflow for optimizing enzyme and substrate concentrations.
References
Boc-Val-Pro-Arg-AMC stability and storage conditions
Welcome to the technical support center for the fluorogenic substrate, Boc-Val-Pro-Arg-AMC. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this substrate effectively in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial for maintaining the stability and performance of this compound.
For the solid powder:
-
Long-term storage: Store at -20°C, protected from light.[1][2][3] It is stable for at least one year under these conditions.[1][3]
-
Shipping: Typically shipped at room temperature for continental US, but this may vary for other locations.
For the stock solution:
-
Solvent: Dissolve the powder in high-quality, anhydrous DMSO to prepare a stock solution, typically at a concentration of 5 to 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
At -20°C, the stock solution is stable for up to 1 month.
-
At -80°C, it is stable for up to 6 months.
-
-
Handling: Protect the stock solution from light. Before use, thaw the aliquot at room temperature.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
A2: The released 7-amino-4-methylcoumarin (B1665955) (AMC) has a distinct fluorescence profile. The recommended wavelength settings are:
-
Excitation: 360-380 nm.
-
Emission: 440-460 nm.
It is advisable to confirm the optimal wavelengths on your specific instrument.
Q3: Which enzymes can be assayed using this compound?
A3: this compound is a sensitive substrate for a variety of trypsin-like serine proteases. It is commonly used for:
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Thrombin
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Trypsin
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Kallikrein 5 and 8
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Tryptase from rat mast cells
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Kex2 endoprotease
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Acrosin and spermosin
It has also been utilized in the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA).
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | • Run a positive control with a known active enzyme to verify assay setup.• Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. |
| Incorrect Reagent Preparation: Errors in the preparation of the substrate or buffer. | • Confirm the correct dilution of the this compound stock solution.• Ensure the assay buffer has the optimal pH for the target enzyme (typically pH 7.5-8.5 for trypsin-like proteases). | |
| Suboptimal Assay Conditions: The temperature or pH may not be optimal for the enzyme. | • Consult the literature for the optimal temperature and pH for your specific enzyme.• Perform an optimization matrix for both temperature and pH. | |
| High Background Fluorescence | Substrate Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer. | • Prepare the substrate working solution fresh just before use.• Run a "no-enzyme" control to measure the rate of autohydrolysis. If high, consider adjusting the buffer composition or pH. |
| Contaminated Reagents: Buffers or other reagents may contain fluorescent contaminants. | • Use high-purity water and reagents to prepare all solutions.• Prepare fresh buffers and filter-sterilize if necessary. | |
| Autofluorescence from Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent. | • Run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence. | |
| Signal Plateaus Too Quickly or Decreases Over Time | Substrate Depletion: The enzyme concentration may be too high, leading to rapid consumption of the substrate. | • Reduce the enzyme concentration in the assay. |
| Inner Filter Effect: At high concentrations, the released AMC can absorb the excitation or emission light. | • Dilute the sample or use a lower substrate concentration. | |
| Photobleaching: Prolonged exposure to the excitation light can destroy the AMC fluorophore. | • Minimize the exposure time of the samples to the excitation light.• If possible, use an endpoint reading instead of a kinetic measurement. | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | • Use calibrated pipettes and proper pipetting techniques.• Prepare a master mix of reagents to add to all wells to minimize well-to-well variation. |
| Temperature Fluctuations: Inconsistent temperature across the plate can affect enzyme activity. | • Ensure the plate is uniformly equilibrated to the desired temperature before starting the reaction. | |
| Plate Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. | • Avoid using the outer wells of the plate or fill them with a blank solution like water or buffer. |
Experimental Protocols
General Protease Activity Assay
This protocol provides a general workflow for measuring the activity of a purified trypsin-like protease using this compound.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂).
-
Enzyme Solution: Prepare serial dilutions of the protease in the assay buffer.
-
Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh and protect it from light.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme dilutions to the wells of a black 96-well microplate.
-
Include appropriate controls:
-
No-enzyme control: 50 µL of assay buffer.
-
Inhibitor control (if applicable): 50 µL of enzyme pre-incubated with a known inhibitor.
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the velocity of the no-enzyme control from all other readings.
-
Plot the reaction velocity against the enzyme concentration.
-
Visualizations
Caption: A typical experimental workflow for a protease assay using this compound.
Caption: Simplified diagram of the blood coagulation cascade leading to thrombin activation.
References
Preventing Boc-Val-Pro-Arg-AMC precipitation in assay buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with the fluorogenic substrate Boc-Val-Pro-Arg-AMC in assay buffers.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the assay buffer.
This is a common issue arising from the substrate's solubility limits being exceeded when the concentrated stock solution is diluted into the aqueous assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Kinetic Solubility: | The substrate crashes out of solution when the concentration of the organic solvent (DMSO) drops sharply upon dilution in the aqueous buffer. |
| Solution 1: Modify Dilution Technique: | Instead of pipetting the stock directly into the buffer, add the stock solution dropwise to the assay buffer while the buffer is vortexing. This avoids localized high concentrations of the substrate. |
| Solution 2: Increase Final DMSO Concentration: | While high concentrations of DMSO can affect enzyme activity, sometimes a modest increase is necessary. Test a range of final DMSO concentrations (e.g., 1%, 2%, 5%) to find a balance between substrate solubility and enzyme compatibility.[1][2][3] |
| Solution 3: Sonication: | After dilution, briefly sonicate the solution in a water bath. This can help to break up small aggregates and promote dissolution.[4] |
| Buffer Composition: | High salt concentrations or certain buffer components can decrease the solubility of peptides. |
| Solution 1: Test Different Buffers: | If you are using a phosphate-based buffer (PBS), try switching to a Tris or HEPES-based buffer, which may have different effects on the solubility of your substrate. |
| Solution 2: Adjust pH: | Peptide solubility is often lowest near its isoelectric point. A slight adjustment of the buffer pH (if your enzyme allows) can sometimes improve solubility. |
| Temperature Effects: | Diluting a room-temperature stock solution into a cold buffer can decrease solubility. |
| Solution: Equilibrate Temperatures: | Ensure both your stock solution and assay buffer are at the same temperature (e.g., room temperature) before mixing. |
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
This may indicate that the substrate is slowly aggregating or precipitating out of solution at the working concentration.
Troubleshooting Steps:
-
Reduce Final Substrate Concentration: Your working concentration may be too close to the solubility limit of the substrate in your specific assay buffer. Try reducing the final concentration of this compound.
-
Assess Need for Additives: In some cases, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to prevent aggregation of hydrophobic compounds.[1] Note: Always verify that any additive does not interfere with your enzyme's activity.
-
Check for Contaminants: Ensure that your buffer and water are free of particulates and microbial contamination, which can act as nucleation sites for precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed water can affect the solubility of the substrate.
Q2: What are the known solubility limits for this compound?
A2: The reported solubility is approximately 10 mg/mL in water and 17 mg/mL in DMSO. These values can be affected by temperature, pH, and buffer composition.
Solubility Data Summary:
| Solvent | Reported Solubility | Molar Concentration (Approx.) |
| Water | 10 mg/mL | ~15.9 mM |
| DMSO | 17 mg/mL | ~27.1 mM |
Q3: Can I dissolve this compound directly in water or buffer?
A3: While it is soluble in water up to 10 mg/mL, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO. This ensures complete dissolution before dilution into the final aqueous assay buffer. Attempting to dissolve the lyophilized powder directly in an aqueous buffer may be difficult and lead to incomplete solubilization.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use within one month; at -80°C, within six months. Protect from light.
Q5: My assay requires a very low final DMSO concentration (<0.5%). How can I prevent precipitation?
A5: This is a challenging situation. Here is a decision pathway to follow:
Caption: Decision pathway for low-DMSO assays.
Q6: Could the hydrochloride salt form of the peptide affect its solubility?
A6: Yes, the hydrochloride (HCl) salt form is generally used to improve the aqueous solubility of peptides compared to their free base form. Most commercially available this compound is the HCl salt.
Experimental Protocols
Protocol: Kinetic Solubility Test for this compound
This protocol is adapted from general kinetic solubility assay procedures and can be used to determine the apparent solubility of this compound in your specific assay buffer.
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into a selected aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen assay buffer (e.g., 50 mM Tris pH 8.0, 25 mM HEPES pH 7.4, 1x PBS)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution of Stock: In a separate 96-well plate (the "source plate"), perform a serial dilution of your 20 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate (the "assay plate").
-
Transfer and Mix: Transfer 2 µL from each well of the DMSO source plate to the corresponding wells of the assay plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately and thoroughly using a plate shaker for 2 minutes.
-
Incubate: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure Precipitation:
-
Nephelometry (Preferred): Measure the light scattering at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in light scattering indicates the formation of a precipitate.
-
UV Absorbance: Measure the absorbance at a wavelength where the AMC moiety absorbs (approx. 340-380 nm). A sharp, non-linear increase in absorbance that deviates from the expected Beer-Lambert law curve can indicate scattering from a precipitate.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the substrate concentration. The concentration at which the signal sharply increases above the baseline is the kinetic solubility limit under these conditions.
References
Technical Support Center: Interference of Test Compounds with Boc-Val-Pro-Arg-AMC Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference from test compounds in fluorescence-based assays using the Boc-Val-Pro-Arg-AMC substrate.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorogenic method used to measure the activity of trypsin-like serine proteases. The substrate consists of a peptide sequence (Val-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the AMC molecule's fluorescence is quenched by the attached peptide. When a protease cleaves the peptide bond, the free AMC is released, which then fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the protease activity.[1]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore is typically excited at a wavelength range of 360-380 nm, and its emission is measured between 440-460 nm.[1][2] It is critical to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are the primary causes of false positives in my this compound assay?
False positives, where a test compound appears to be an inhibitor but is not, are often caused by compound interference with the assay's fluorescence detection. The main mechanisms are:
-
Autofluorescence: The test compound itself fluoresces at the same wavelengths used to detect AMC, leading to an artificially high background signal that can mask genuine inhibition.[1][3]
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of AMC. This reduces the detected fluorescence signal, mimicking the effect of enzyme inhibition.[1][3]
Q4: How can false negatives arise in this assay?
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: High background fluorescence in "no enzyme" control wells.
-
Possible Cause: The test compound is autofluorescent.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: This will determine if the compound itself is fluorescent at the assay's wavelengths. A detailed protocol is provided below.
-
Data Correction: If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[1]
-
Problem 2: Apparent enzyme inhibition is not reproducible in orthogonal assays.
-
Possible Cause: The compound is quenching the fluorescence of AMC.
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: This assay will determine if your compound is absorbing light at the excitation or emission wavelengths of AMC. A detailed protocol is provided below.
-
Orthogonal Assays: Use a different detection method (e.g., absorbance-based or a time-resolved fluorescence assay) to confirm the inhibitory activity of the compound.[3]
-
Problem 3: Poor assay reproducibility or a non-linear standard curve.
-
Possible Cause: Issues with reagents or experimental setup.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure the this compound substrate has been stored correctly (protected from light) and has not undergone multiple freeze-thaw cycles.[2][4]
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outer wells or fill them with a blank solution like water or buffer.[5]
-
Microplate Type: Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.[5]
-
Data Presentation: Identifying Interfering Compounds
The following table provides an example of how to present data from counter-assays to identify interfering compounds.
| Compound ID | Apparent Inhibition (%) | Autofluorescence (RFU) | % Quenching of AMC Signal | Interference Type |
| Control (DMSO) | 0 | 50 | 0 | None |
| Compound A | 85 | 60 | 2 | True Inhibitor |
| Compound B | 90 | 1500 | 5 | Autofluorescent |
| Compound C | 75 | 75 | 80 | Quencher |
| Compound D | 5 | 2000 | 3 | Autofluorescent (False Negative) |
Note: The values in this table are for illustrative purposes.
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
This protocol provides a general guideline and should be modified according to specific experimental needs.
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of the protease in assay buffer.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] Protect from light.
-
Test Compound: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Procedure:
-
In a black 96-well or 384-well plate, add the test compound solution.
-
Add the diluted enzyme to all wells except the "no enzyme" controls.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 55°C).[4][6]
-
Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a fluorescence plate reader (Excitation: 380 nm, Emission: 450 nm).[6]
-
Protocol 2: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
-
Prepare Solutions:
-
Assay Buffer: Same as the primary assay.
-
Test Compound: Prepare serial dilutions of the test compound in assay buffer at the same concentrations used in the primary assay.
-
-
Assay Procedure:
-
In a black microplate, add the serially diluted test compound to the wells.
-
Include control wells containing only assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 450 nm).
-
-
Interpretation:
-
If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.
-
Protocol 3: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.
-
Prepare Solutions:
-
Assay Buffer: Same as the primary assay.
-
Test Compound: Prepare a serial dilution of the test compound in assay buffer.
-
Free AMC Solution: Prepare a solution of free 7-amino-4-methylcoumarin (AMC) in assay buffer at a concentration that gives a mid-range signal on your plate reader.
-
-
Assay Procedure:
-
In the microplate, add the free AMC solution to wells containing the serially diluted test compound.
-
Include control wells with AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
-
-
Interpretation:
-
A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.
-
Visualizations
Caption: Workflow for identifying false positives due to assay interference.
Caption: A decision pathway for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. adipogen.com [adipogen.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Troubleshooting Enzyme Kinetics with Boc-Val-Pro-Arg-AMC
Welcome to the technical support center for enzyme kinetics experiments using the fluorogenic substrate Boc-Val-Pro-Arg-AMC. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of trypsin-like serine proteases.[1][2] The substrate consists of a peptide sequence (Val-Pro-Arg) recognized by these proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the enzyme cleaves the peptide bond after the Arginine residue, the AMC molecule is released, resulting in an increase in fluorescence that can be measured over time.[3] This increase in fluorescence is directly proportional to the enzyme's activity.[4]
Q2: What are the optimal excitation and emission wavelengths for AMC?
The released AMC fluorophore has recommended excitation wavelengths in the range of 340-380 nm and emission wavelengths in the range of 440-460 nm.[5][6]
Q3: How should I store this compound?
For long-term storage, the lyophilized peptide should be stored at -20°C or lower, protected from light and moisture.[1][7] Once reconstituted in a solvent like DMSO, it is recommended to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5]
Q4: What are the key parameters to consider when setting up an enzyme kinetics assay with this substrate?
Several factors can influence the success of your assay, including:
-
Enzyme and Substrate Concentration: It is crucial to determine the optimal concentrations for both the enzyme and the substrate. A common starting point is to use a substrate concentration well above the Michaelis-Menten constant (Km) to ensure the reaction rate is dependent on the enzyme concentration.[4]
-
Buffer Conditions: The pH, temperature, and composition of the assay buffer must be optimal for the specific enzyme being studied.[5]
-
Incubation Time: The reaction should be monitored over a time course where the product formation is linear.
-
Controls: Appropriate controls are essential for data interpretation. These include a "no enzyme" control, a "no substrate" control, and if applicable, a positive control with a known active enzyme and a negative control with a known inhibitor.
Troubleshooting Guide
This section addresses common problems you might encounter during your experiments with this compound.
Problem 1: High Background Fluorescence
A high fluorescence signal in the absence of the enzyme or in the negative control wells can significantly reduce the dynamic range of the assay.[4]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solutions for each experiment.[7] Test for substrate instability by incubating the substrate in the assay buffer without the enzyme and monitoring fluorescence over time.[4] A significant increase in signal indicates autohydrolysis. |
| Contaminated Reagents | Use high-purity, sterile reagents and water.[7] Buffers can be a source of contamination; consider filtering them.[7] |
| Autofluorescence of Assay Components | Measure the fluorescence of individual assay components (e.g., buffer, test compounds) to identify any intrinsic fluorescence.[5] |
Problem 2: Low or No Signal
A weak or absent fluorescence signal can indicate an issue with one or more components of the assay.[5]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Confirm the enzyme's activity using a known positive control substrate or a different batch of the enzyme.[5] |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[5] |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Excitation: 340-380 nm, Emission: 440-460 nm).[5] The gain setting on the fluorescence reader may be too low and might need adjustment.[4] |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of your enzyme.[5] |
Problem 3: Non-Linear Reaction Progress Curves
The rate of product formation should be linear during the initial phase of the reaction. If the curve plateaus too quickly or is non-linear from the start, it can lead to inaccurate kinetic measurements.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | The initial substrate concentration may be too low. It is recommended that less than 10% of the substrate is consumed during the assay.[4] Increase the substrate concentration. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability. |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme. If this is suspected, analyze the initial rates of the reaction. |
| Inner Filter Effect | At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. It is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.[5] |
Problem 4: Substrate Precipitation
The peptide substrate may precipitate out of the solution, leading to inaccurate and inconsistent results.[4]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low Substrate Solubility | The substrate is typically dissolved in an organic solvent like DMSO before being diluted in the aqueous assay buffer.[8] Ensure the final concentration of the organic solvent in the assay does not inhibit the enzyme.[4] |
| Buffer Composition | The pH and ionic strength of the buffer can affect substrate solubility. Test different buffer conditions if solubility is an issue. |
| Sonication | Gentle sonication of the substrate solution may help in its dissolution.[4] |
Experimental Protocols
General Assay Protocol for a Trypsin-like Protease
This is a general guideline and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your target protease. For example, for trypsin, a common buffer is 50 mM Tris-HCl, pH 8.0.[1]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 5-10 mM.[8] Store in aliquots at -20°C.[8]
-
Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. Prepare this solution fresh before each experiment and protect it from light.[8]
-
Enzyme Solution: Dilute the purified enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.[9]
2. Assay Procedure:
-
Add the desired volume of assay buffer to the wells of a black, clear-bottom 96-well plate.[4]
-
Add the enzyme solution to the appropriate wells.
-
To initiate the reaction, add the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation, 470 nm emission).[8]
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common assay issues.
Potential Signaling Pathway Involvement
Caption: A hypothetical signaling pathway involving a protease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CRB1101016 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Thrombin Assays: Boc-Val-Pro-Arg-AMC vs. Z-GGR-AMC
For researchers, scientists, and drug development professionals engaged in the study of thrombin, the selection of an appropriate fluorogenic substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two widely utilized substrates, Boc-Val-Pro-Arg-AMC and Z-GGR-AMC, offering a detailed analysis of their performance characteristics, supported by experimental data and standardized protocols.
This objective comparison aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their thrombin assays. Key performance indicators, including kinetic parameters and spectral properties, are presented to highlight the distinct advantages and potential limitations of each substrate.
Quantitative Performance Metrics
The enzymatic activity of thrombin on these substrates can be quantitatively assessed by their kinetic parameters, specifically the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). A lower Kₘ value signifies a higher affinity of the enzyme for the substrate, while a higher kₖₐₜ indicates a faster rate of product formation.
| Parameter | This compound | Z-GGR-AMC | Reference |
| Kₘ (μM) | 21 | 100 | [1][2] |
| kₖₐₜ (s⁻¹) | 105 | 1.03 | [1][2] |
| Catalytic Efficiency (kₖₐₜ/Kₘ) (μM⁻¹s⁻¹) | 5.0 | 0.0103 | |
| Excitation Wavelength (nm) | ~341-360 | ~360-390 | [1][3][4] |
| Emission Wavelength (nm) | ~441-470 | ~460-480 | [1][3][4] |
Note: The catalytic efficiency was calculated using the provided Kₘ and kₖₐₜ values.
Experimental Protocols
To ensure reliable and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for conducting thrombin activity assays using both this compound and Z-GGR-AMC.
Thrombin Activity Assay Protocol using this compound
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 25 mM HEPES buffer, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl₂, and 0.1% BSA.
-
Substrate Stock Solution: Prepare a 5 to 10 mM stock solution of this compound in DMSO.[4] Store aliquots at -20°C, protected from light.
-
Thrombin Solution: Prepare a series of thrombin standards of known concentrations in the assay buffer. The samples to be tested should also be diluted in the assay buffer.
2. Assay Procedure:
-
Pipette 50 µL of the thrombin standards or samples into the wells of a solid black 96-well microplate.
-
Prepare a 2X working solution of the this compound substrate in the assay buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well.
-
Incubate the plate at room temperature for at least 1 hour, protected from light.[4]
-
Monitor the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 470 nm.[4]
Thrombin Activity Assay Protocol using Z-GGR-AMC
1. Reagent Preparation:
-
Assay Buffer: A common buffer for this assay is 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, and 0.01% v/v Triton-X100.[3]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-GGR-AMC in DMSO or water.[3] Store aliquots at -20°C or -80°C in the dark.
-
Thrombin Solution: Prepare thrombin standards and samples in the assay buffer.
2. Assay Procedure:
-
Transfer the thrombin standards and samples to a 384-well plate.
-
Incubate the plate for 15 minutes.
-
Add Z-GGR-AMC to a final concentration of 50 µM.[3]
-
Measure the fluorescence intensity with a fluorescence plate reader at an excitation wavelength of approximately 360-390 nm and an emission wavelength of approximately 465-480 nm.[3] Readings can be taken at regular intervals (e.g., every 3 minutes) for a period of 30 minutes at 25°C.[3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying principles of the assay and the experimental steps, the following diagrams are provided.
Caption: Enzymatic cleavage of a fluorogenic substrate by thrombin.
References
A Researcher's Guide to the Cross-Reactivity of Boc-Val-Pro-Arg-AMC
An Objective Comparison of Substrate Specificity for Accurate Protease Activity Measurement
For researchers, scientists, and professionals in drug development, the fluorogenic peptide substrate Boc-Val-Pro-Arg-AMC is a valuable tool for measuring the activity of trypsin-like serine proteases. Cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in a quantifiable fluorescent signal, enabling sensitive detection of enzymatic activity.[1] However, the utility of this substrate is contingent on understanding its specificity. This guide provides a comparative analysis of the cross-reactivity of this compound with various proteases, supported by kinetic data, to ensure accurate experimental design and data interpretation.
Primary Protease Targets and Cross-Reactivity Profile
This compound is widely recognized as a sensitive substrate for α-thrombin .[2] Its design, featuring a proline at the P2 position and arginine at the P1 position, mimics a common recognition motif for this key coagulation enzyme.[3] However, this sequence is not exclusively recognized by thrombin. Several other trypsin-like serine proteases, which also cleave C-terminal to basic amino acid residues (arginine or lysine), can hydrolyze this substrate.[4][5]
Known cross-reactive proteases include:
-
Trypsin: A digestive serine protease that exhibits broad specificity for cleaving after arginine and lysine (B10760008) residues.[4]
-
Tryptase: A trypsin-like serine protease found in mast cells.[6]
-
Plasmin: A crucial enzyme in the fibrinolytic system.[5]
-
Factor Xa (FXa): A critical component of the blood coagulation cascade.[5]
-
Kallikreins (KLK5, KLK8): Members of a subgroup of serine proteases.[7]
-
Kex2 endoprotease (kexin): A calcium-dependent serine protease found in yeast.[4]
-
Acrosin and Spermosin: Trypsin-like enzymes found in sperm.[4][6]
The degree of cross-reactivity is best understood by comparing the kinetic parameters of these enzymes. A lower Michaelis constant (Km) signifies higher substrate affinity, while a higher catalytic rate constant (kcat) indicates faster substrate turnover. The ratio, kcat/Km, represents the catalytic efficiency of the enzyme for the substrate.
Quantitative Comparison of Protease Activity
The following table summarizes the available kinetic data for the hydrolysis of this compound by various proteases. This data is essential for researchers to anticipate potential off-target cleavage in complex biological samples.
| Protease | Source/Type | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| α-Thrombin | Human | 21 | 105 - 109 | 5.0 x 10⁶ - 5.2 x 10⁶ |
| α-Thrombin-staphylocoagulase complex | N/A | 25 | 89 | 3.56 x 10⁶ |
Data compiled from multiple sources.[2][4][6][7] Note: Kinetic parameters can vary based on assay conditions such as pH, temperature, and buffer composition.
As shown, α-thrombin exhibits high catalytic efficiency with this substrate. While quantitative kinetic data for other proteases are not as readily available in the compiled literature, the substrate's known ability to be cleaved by enzymes like trypsin, plasmin, and Factor Xa necessitates careful consideration and the use of specific inhibitors to dissect enzyme activity in mixed samples.[4][5]
Experimental Protocols
To obtain reliable and reproducible data, a standardized experimental protocol is crucial. Below is a detailed methodology for assessing protease activity and cross-reactivity using this compound.
General Protease Activity Assay
This protocol provides a framework for measuring the activity of a purified protease or characterizing its activity in a biological sample.
Materials:
-
Purified protease or biological sample
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, 100 mM NaCl, 10 mM CaCl₂)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate[8]
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm[7][8]
-
AMC standard for calibration curve
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.[2]
-
Prepare Working Solutions:
-
Dilute the protease sample to the desired concentration in pre-warmed Assay Buffer.
-
Dilute the substrate stock solution in Assay Buffer to the final desired concentration. The optimal concentration is often near the Km value of the target enzyme.[9]
-
-
Set Up the Reaction:
-
Add the diluted protease solution to each well of the 96-well plate.
-
Include appropriate controls:
-
-
Initiate the Reaction: Add the diluted substrate solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).[8]
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[8]
-
Data Analysis:
-
Generate a standard curve using the AMC standard to convert RFU to the concentration of product formed (moles of AMC).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.[8]
-
For kinetic parameter determination (Km, Vmax), repeat the assay with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.1x to 10x the expected Km).[8][10] Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Visualizing the Workflow
A clear understanding of the experimental process is vital for successful execution. The following diagram illustrates the logical flow of a typical fluorogenic protease assay.
Caption: Logical workflow for a fluorogenic protease activity assay.
This guide underscores the importance of understanding substrate specificity for accurate enzymatic analysis. While this compound is an excellent substrate for thrombin, its cross-reactivity with other proteases requires careful experimental design, including the use of controls and specific inhibitors, to ensure that the measured activity is correctly attributed to the protease of interest.
References
- 1. This compound | CRB1101016 | Biosynth [biosynth.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Thrombin Factor IIa [sigmaaldrich.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. biossusa.com [biossusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
A Comparative Guide to Kallikrein Substrates: Boc-Val-Pro-Arg-AMC in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Boc-Val-Pro-Arg-AMC with other commonly used substrates for the measurement of kallikrein activity. The selection of an appropriate substrate is critical for the accurate assessment of kallikrein activity in various research and drug development applications. This document summarizes key performance data, details experimental protocols for comparative analysis, and provides a visual representation of the kallikrein-kinin signaling pathway.
Performance Comparison of Kallikrein Substrates
The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters, primarily the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). A lower K_m_ value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat_ signifies a faster turnover rate. The catalytic efficiency of an enzyme for a substrate is represented by the k_cat_/K_m_ ratio.
While a comprehensive, directly comparative dataset across all kallikreins for all available substrates is not available in the literature, the following table summarizes reported kinetic constants for this compound and other fluorogenic substrates against various kallikreins. It is important to note that experimental conditions can influence these values.
| Substrate | Kallikrein | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | Kallikrein 4, 5, 8, 13, 14 | Data not uniformly available | Data not uniformly available | Data not uniformly available |
| H-Pro-Phe-Arg-AMC | Human Glandular Kallikrein 2 (hK2) | Qualitatively high sensitivity | - | - |
| Z-Phe-Arg-AMC | Plasma Kallikrein | Commonly used, specific | - | - |
| Ac-Phe-Arg-AMC | Tissue Kallikrein | Variable, dependent on KLK | - | - |
| H-D-Pro-Phe-Arg-AMC | Plasma Kallikrein | High sensitivity | - | - |
Data on kinetic constants for many substrate-kallikrein pairs are not consistently reported in a comparative format. The table reflects the available information, highlighting the common use and noted sensitivity of these substrates. Researchers are encouraged to perform their own kinetic studies for direct comparisons under their specific assay conditions.
Experimental Protocols
To facilitate the direct comparison of this compound with other kallikrein substrates, a detailed experimental protocol for a fluorometric enzyme activity assay is provided below.
Objective: To determine and compare the kinetic parameters (K_m_ and k_cat_) of this compound and other fluorogenic substrates for a specific kallikrein.
Materials:
-
Purified recombinant human kallikrein (specific isoform of interest)
-
This compound
-
Alternative fluorogenic kallikrein substrates (e.g., Pro-Phe-Arg-AMC, Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC-based substrates)
-
DMSO (for substrate stock solutions)
Procedure:
-
Substrate Preparation:
-
Prepare stock solutions of each substrate (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of each substrate stock solution in Assay Buffer to create a range of concentrations (e.g., from 0.1 µM to 100 µM). The range should bracket the expected K_m_ value.
-
-
Enzyme Preparation:
-
Dilute the purified kallikrein in cold Assay Buffer to a final concentration that will result in a linear rate of fluorescence increase over a reasonable time course (e.g., 10-30 minutes). The optimal enzyme concentration should be determined empirically in preliminary experiments.
-
-
Assay Execution:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solutions.
-
Include control wells containing Assay Buffer only (no substrate) to measure background fluorescence.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the microplate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30 minutes), with readings taken every 60 seconds.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the released fluorophore (AMC) using a standard curve prepared with known concentrations of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ for each substrate.
-
Calculate the k_cat_ value using the equation: k_cat_ = V_max_ / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the catalytic efficiency (k_cat_/K_m_) for each substrate.
-
Signaling Pathway and Experimental Workflow
The Kallikrein-Kinin System
Kallikreins are serine proteases that play a crucial role in the kallikrein-kinin system, a complex signaling cascade that regulates various physiological processes, including inflammation, blood pressure control, and coagulation. The system is initiated by the activation of plasma or tissue kallikrein, which then cleaves kininogens to release vasoactive peptides called kinins (e.g., bradykinin). These kinins subsequently bind to and activate specific G-protein coupled receptors (B1 and B2 receptors), triggering downstream signaling events.
Caption: The plasma kallikrein-kinin system cascade.
Experimental Workflow for Substrate Comparison
The following diagram outlines the logical flow of an experiment designed to compare the performance of different kallikrein substrates.
Caption: A streamlined workflow for comparing kallikrein substrates.
A Guide to Correlating Boc-Val-Pro-Arg-AMC Fluorogenic Assay Results with Traditional Clotting Assays
For researchers and professionals in drug development, understanding the nuanced effects of novel compounds on the coagulation cascade is paramount. While traditional clotting assays provide a global assessment of coagulation, fluorogenic substrate assays offer a specific measure of key enzyme activity. This guide provides a comparative framework for correlating the results from the Boc-Val-Pro-Arg-AMC assay, a specific substrate for thrombin and other trypsin-like proteases, with standard clotting assays such as Prothrombin Time (PT), activated Partial Thromboplastin (B12709170) Time (aPTT), and Thrombin Time (TT).
Understanding the Assays: A Comparative Overview
The this compound assay is a fluorogenic method used to measure the activity of trypsin-like serine proteases.[1][2] In the context of coagulation, it is a sensitive substrate for α-thrombin (Factor IIa).[3][4][5][6][7][8] The principle involves the enzymatic cleavage of the non-fluorescent substrate, this compound, which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Clotting assays, on the other hand, measure the time required for plasma to form a fibrin (B1330869) clot. These assays assess the integrity of different parts of the coagulation cascade.
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.[9][10][11]
-
activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic and common pathways.[12][13][14]
-
Thrombin Time (TT): Specifically evaluates the final step of the common pathway—the conversion of fibrinogen to fibrin by thrombin.[15][16]
The following table provides a direct comparison of these methodologies.
| Feature | This compound Assay | Prothrombin Time (PT) | activated Partial Thromboplastin Time (aPTT) | Thrombin Time (TT) |
| Principle | Fluorogenic; enzymatic cleavage of a synthetic substrate releases a fluorescent molecule. | Clot-based; measures the time to fibrin clot formation after adding thromboplastin and calcium.[10] | Clot-based; measures the time to fibrin clot formation after adding a contact activator, phospholipid, and calcium.[13] | Clot-based; measures the time to fibrin clot formation after adding a standardized amount of thrombin.[15][16] |
| Primary Measurement | Specific enzyme activity (e.g., Thrombin).[3][4][5] | Global function of the extrinsic and common pathways.[9] | Global function of the intrinsic and common pathways.[12] | Fibrinogen conversion to fibrin and presence of thrombin inhibitors.[15][16] |
| Coagulation Pathway(s) | Primarily targets Thrombin (Factor IIa) in the common pathway. | Extrinsic & Common | Intrinsic & Common | Final step of the Common Pathway |
| Typical Units | Relative Fluorescence Units per minute (RFU/min) or concentration (nM/min) | Seconds (s) | Seconds (s) | Seconds (s) |
| Advantages | High sensitivity and specificity for a single enzyme; useful for mechanistic studies.[17][18] | Well-established screening test; sensitive to deficiencies in factors II, V, VII, X, and fibrinogen.[11] | Broad screening of the intrinsic pathway; sensitive to deficiencies in factors VIII, IX, XI, XII, prekallikrein, and HMWK.[14] | Highly sensitive to the presence of thrombin inhibitors like heparin and direct thrombin inhibitors.[15][16] |
| Limitations | Does not provide a global picture of the clotting process; can be cleaved by other proteases.[5][6] | Can be insensitive to mild factor deficiencies; reagent variability exists. | Insensitive to factor VII deficiency; can be affected by lupus anticoagulants. | Not affected by deficiencies in factors of the intrinsic or extrinsic pathways.[16] |
Correlating Experimental Data
A direct comparison of results from the this compound assay and clotting assays can elucidate the specific mechanism of a test compound. For example, a compound that directly inhibits thrombin would be expected to show a dose-dependent decrease in the rate of AMC release and a prolongation of PT, aPTT, and most significantly, TT.
Below is a sample data set illustrating this correlation for a hypothetical thrombin inhibitor.
| Sample | Thrombin Activity (RFU/min) | PT (s) | aPTT (s) | TT (s) |
| Normal Plasma Control | 1502 | 12.5 | 32.1 | 18.5 |
| Thrombin Inhibitor (Low Dose) | 855 | 18.2 | 45.6 | 35.2 |
| Thrombin Inhibitor (High Dose) | 210 | 35.7 | 88.4 | >120 |
| Factor VII Deficient Plasma | 1480 | 25.1 | 33.5 | 19.0 |
| Factor VIII Deficient Plasma | 1495 | 12.8 | 65.7 | 18.8 |
Visualizing the Coagulation Cascade and Experimental Workflow
To better understand the interplay between these assays, the following diagrams illustrate the coagulation cascade and a typical experimental workflow.
Caption: The coagulation cascade, highlighting the pathways measured by PT and aPTT, and the central role of Thrombin, the target of the TT and this compound assays.
Caption: A parallel workflow for conducting and correlating fluorogenic and clotting-based coagulation assays from a single plasma sample.
Detailed Experimental Protocols
This compound Thrombin Activity Assay
This protocol provides a general guideline for measuring thrombin activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl with 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 5 to 10 mM stock solution of this compound in DMSO.[19] Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50 µM).[1][2] Protect from light.
-
Sample Preparation: Prepare platelet-poor plasma (PPP) and dilute as needed in the assay buffer. Test compounds or inhibitors should be prepared at desired concentrations.
-
-
Assay Procedure:
-
Add diluted PPP and the test compound to the wells of a black, 96-well microplate.
-
Initiate the reaction by adding the working substrate solution to each well.[1][2]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~450-460 nm.[1][2][20]
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve.
-
Compare the rates of samples with test compounds to the vehicle control to determine the percent inhibition.
-
Prothrombin Time (PT) Assay
This protocol outlines the general steps for a manual or automated PT assay.[10]
-
Specimen Collection and Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[9][21]
-
Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[21] The assay should be performed within 4 hours of collection.[21]
-
-
Assay Procedure:
-
Pre-warm the PT reagent (containing thromboplastin and calcium) and the PPP sample to 37°C.[22]
-
Pipette 50-100 µL of PPP into a test tube or cuvette incubated at 37°C.
-
Add 100-200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.[22]
-
Record the time in seconds required for a fibrin clot to form. This can be detected manually by tilting the tube or automatically by an optical or mechanical coagulometer.
-
activated Partial Thromboplastin Time (aPTT) Assay
This protocol describes the general procedure for an aPTT assay.[13]
-
Specimen Collection and Preparation:
-
Follow the same procedure as for the PT assay to obtain PPP.[14]
-
-
Assay Procedure:
-
Pipette 50 µL of PPP into a test tube or cuvette.[23]
-
Add 50 µL of the aPTT reagent (containing a contact activator and phospholipids) to the plasma.[23]
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[23]
-
Add 50 µL of pre-warmed 0.025 M calcium chloride solution and simultaneously start a stopwatch.[23]
-
Record the time in seconds required for a fibrin clot to form.
-
Thrombin Time (TT) Assay
This protocol details the steps for a TT assay.[15][16]
-
Specimen Collection and Preparation:
-
Follow the same procedure as for the PT and aPTT assays to obtain PPP.[15]
-
-
Assay Procedure:
-
Pipette 100 µL of PPP into a test tube or cuvette and incubate for 1-2 minutes at 37°C.[24][25]
-
Add 100 µL of the pre-warmed thrombin reagent (a known concentration of thrombin) to the plasma and simultaneously start a stopwatch.[24][25]
-
Record the time in seconds required for a fibrin clot to form. A normal range is often between 15 and 25 seconds.[24]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. adipogen.com [adipogen.com]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. biossusa.com [biossusa.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. linear.es [linear.es]
- 15. Thrombin Time | HE [hematology.mlsascp.com]
- 16. learnhaem.com [learnhaem.com]
- 17. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atlas-medical.com [atlas-medical.com]
- 22. diagnolab.com.na [diagnolab.com.na]
- 23. atlas-medical.com [atlas-medical.com]
- 24. endotell.ch [endotell.ch]
- 25. coachrom.com [coachrom.com]
A Comparative Guide to the Specificity of Boc-Val-Pro-Arg-AMC and Other VPR Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug development, the accurate assessment of enzyme activity is paramount. Fluorogenic substrates with the Val-Pro-Arg (VPR) sequence have become indispensable tools for studying a class of enzymes known as trypsin-like serine proteases. Among these, Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC) is a widely utilized substrate. This guide provides an objective comparison of the specificity of this compound with other VPR-based substrates, supported by available experimental data and detailed methodologies to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of VPR-Based Substrates
The specificity of a protease substrate is a critical factor in ensuring the reliability and accuracy of experimental results. This is typically quantified by the kinetic parameters Km and kcat, where a lower Km indicates higher binding affinity and a higher kcat signifies a faster turnover rate. The ratio kcat/Km, or catalytic efficiency, is the most effective measure for comparing the specificity of a substrate for a particular enzyme.
While comprehensive, directly comparative studies across a wide range of VPR substrates and proteases under identical conditions are limited in publicly available literature, we can compile and compare the reported kinetic parameters for this compound and its analogs.
Table 1: Kinetic Parameters of VPR-Based Substrates for Various Serine Proteases
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Thrombin (human α-thrombin) | 21 | 105 | 5.0 x 10⁶ | [1][2][3][4] |
| Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 10⁶ | [3] | |
| Trypsin | Data not consistently available | Data not consistently available | Data not consistently available | ||
| Plasmin | Data not consistently available | Data not consistently available | Data not consistently available | ||
| Kallikrein | Data not consistently available | Data not consistently available | Data not consistently available | ||
| Factor Xa | Data not consistently available | Data not consistently available | Data not consistently available | ||
| Boc-Val-Pro-Arg-AFC | Thrombin (human α-thrombin) | 21 | 109 | 5.2 x 10⁶ | |
| Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 10⁶ |
It is important to note that kinetic parameters can be highly dependent on the specific assay conditions, including buffer composition, pH, and temperature. Therefore, values from different sources should be compared with caution.
From the available data, this compound is a highly sensitive and specific substrate for thrombin. It is also reported to be hydrolyzed by other trypsin-like proteases such as trypsin, tryptase from rat mast cells, acrosin, and spermosin, as well as the Kex2 endoprotease. The substitution of the AMC fluorophore with AFC in Boc-Val-Pro-Arg-AFC results in very similar kinetic parameters for thrombin, suggesting that the choice between these two may depend on the specific optical properties of the assay system.
Experimental Protocols
To ensure a valid comparison between different VPR substrates, a standardized and rigorously controlled experimental protocol is essential. Below is a detailed methodology for determining the kinetic parameters of serine proteases using fluorogenic VPR substrates.
Standardized Protocol for Comparative Kinetic Analysis of VPR Substrates
1. Materials:
-
Purified serine proteases (e.g., Thrombin, Trypsin, Plasmin, Kallikrein, Factor Xa)
-
VPR-based fluorogenic substrates (e.g., this compound, Z-Val-Pro-Arg-AMC, Ac-Val-Pro-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂
-
Substrate Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and appropriate excitation/emission filters (for AMC: Ex ~360-380 nm, Em ~440-460 nm)
2. Methods:
-
Substrate Preparation:
-
Prepare 10 mM stock solutions of each VPR substrate in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
-
Enzyme Preparation:
-
Prepare a working solution of the purified protease in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Assay Procedure:
-
Add 50 µL of each substrate dilution to the wells of the microplate.
-
Add 50 µL of Assay Buffer to control wells for background fluorescence measurement.
-
Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Convert the fluorescence units (RFU) to the concentration of the released fluorophore (e.g., AMC) using a standard curve prepared with the free fluorophore.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the product concentration versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
-
Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay well.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To provide a broader context for the application of these substrates, the following diagrams illustrate a generalized experimental workflow and the signaling pathways of key target proteases.
References
The Superiority of Boc-Val-Pro-Arg-AMC in Modern Protease Research: A Comparative Analysis
For Immediate Release
In the dynamic field of protease research, the selection of an appropriate substrate is paramount to obtaining accurate and reproducible data. Among the myriad of available options, the fluorogenic substrate Boc-Val-Pro-Arg-AMC has emerged as a leading choice for researchers studying trypsin-like serine proteases. This guide provides an in-depth comparison of this compound with alternative substrates, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Key Advantages of this compound
This compound (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for a variety of trypsin-like serine proteases, with a primary application in the study of thrombin.[1][2][3] Its principal advantages lie in its fluorogenic nature, providing a continuous and highly sensitive assay format. Upon enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released, leading to a measurable increase in fluorescence intensity. This method is significantly more sensitive than colorimetric assays that utilize chromogenic substrates.
Performance Comparison with Alternative Substrates
The efficacy of a protease substrate is best evaluated through its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio of kcat/Km represents the catalytic efficiency of the enzyme for that substrate.
Below is a comparative summary of the performance of this compound against other commonly used fluorogenic and chromogenic substrates for key proteases.
Table 1: Comparison of Kinetic Parameters for Various Thrombin Substrates
| Substrate Sequence | Reporter Group | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Val-Pro-Arg | AMC | Thrombin | 21 | 105 | 5,000,000 |
| Boc-Val-Pro-Arg | AFC | Thrombin | 21 | 109 | 5,190,476 |
| Z-Gly-Gly-Arg | AMC | Thrombin | 305 | 1.86 | 6,098 |
| H-D-Phe-Pip-Arg | pNA (S-2238) | Thrombin | 9 | 120 | 13,333,333 |
| Z-Gly-Pro-Arg | pNA | Thrombin | 27 | 113 | 4,185,185 |
Table 2: Comparison of Substrates for Factor Xa and Kallikrein
| Substrate Sequence | Reporter Group | Target Protease | Km (µM) |
| MeO-CO-D-Nle-Gly-Arg | pNA | Factor Xa | ~800 |
| Z-Gly-Arg | Thioester | Factor Xa | - |
| Z-Phe-Arg | AMC | Kallikrein | - |
| Pro-Phe-Arg | pNA | Kallikrein | 200 |
The data clearly indicates that while some chromogenic substrates like S-2238 exhibit a very high catalytic efficiency for thrombin, fluorogenic substrates like this compound offer a significant advantage in terms of sensitivity due to the nature of fluorescence detection. The AFC (7-amino-4-trifluoromethylcoumarin) variant of the same peptide sequence shows comparable kinetic parameters for thrombin. In contrast, another common fluorogenic substrate, Z-Gly-Gly-Arg-AMC, demonstrates significantly lower catalytic efficiency for thrombin.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for protease activity assays using this compound.
General Protease Activity Assay (e.g., Trypsin)
Materials:
-
Purified Protease (e.g., Trypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stopping Reagent (e.g., methyl alcohol:n-butyl alcohol:distilled water = 35:30:35, v/v/v)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the protease and substrate to their desired final concentrations in the pre-warmed assay buffer.
-
In a 96-well plate, add the diluted protease solution to each well.
-
Initiate the reaction by adding the diluted substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 55°C for trypsin).
-
After a defined incubation period (e.g., 10 minutes), stop the reaction by adding the stopping reagent.
-
Measure the fluorescence intensity using a microplate reader.
Thrombin Activity Assay
Materials:
-
Thrombin standard or sample
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, containing DTT and EDTA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~470 nm)
Procedure:
-
Prepare a 2X working solution of this compound in the assay buffer.
-
Add equal volumes of the thrombin standards or samples and the 2X substrate working solution to the wells of a 96-well plate.
-
Incubate at room temperature for at least 1 hour, protected from light.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader in kinetic mode.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: The Coagulation Cascade showing the central role of Thrombin and Factor Xa.
Caption: A generalized workflow for a protease activity assay.
Caption: The Kallikrein-Kinin System, a key signaling pathway involving serine proteases.
Conclusion
This compound stands out as a superior fluorogenic substrate for the sensitive and specific detection of trypsin-like serine proteases, particularly thrombin. Its favorable kinetic properties and the inherent sensitivity of fluorescence-based assays make it an invaluable tool for basic research, drug discovery, and diagnostics. While alternative substrates exist, the balance of high sensitivity, specificity, and a well-established track record solidifies the position of this compound as a gold standard in protease research. Researchers are encouraged to consider the specific requirements of their experimental system when selecting a substrate, with this compound representing a robust and reliable choice for a wide range of applications.
References
Navigating the Pitfalls: A Comparative Guide to the Limitations of Boc-Val-Pro-Arg-AMC as a Protease Substrate
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is a critical determinant for the accuracy and reliability of protease activity assays. While Boc-Val-Pro-Arg-AMC has been widely adopted for the study of trypsin-like serine proteases, particularly thrombin, a comprehensive understanding of its limitations is essential for robust experimental design and data interpretation. This guide provides an objective comparison of this compound's performance against alternative substrates, supported by experimental data, to illuminate its shortcomings and aid in the selection of more specific and stable reagents.
Key Limitations of this compound
The utility of this compound is hampered by several key factors: a significant lack of specificity, potential for substrate inhibition, and the inherent photophysical limitations of its 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. These limitations can lead to inaccurate kinetic measurements and misinterpretation of biological activity.
Lack of Specificity: A Double-Edged Sword
While sensitive, this compound is notoriously promiscuous, being readily cleaved by a wide range of trypsin-like serine proteases beyond its intended primary target, thrombin. This cross-reactivity can be a major confounding factor in complex biological samples where multiple proteases may be active. Our review of the literature indicates that this substrate is also efficiently hydrolyzed by enzymes such as trypsin, tryptase, and various human kallikreins (KLKs), including KLK5 and KLK8.[1]
This broad reactivity profile makes it challenging to attribute observed activity to a single enzyme without the use of specific inhibitors or purified enzyme preparations. The kinetic data presented in Table 1 starkly illustrates this issue, with several "off-target" proteases exhibiting comparable or even superior catalytic efficiency for this compound compared to thrombin.
Performance Comparison with Alternative Substrates
For researchers focused on thrombin activity, several alternative fluorogenic substrates offer improved specificity. As shown in Table 1, substrates such as Z-Gly-Pro-Arg-AMC and Z-Gly-Gly-Arg-AMC, while also susceptible to cleavage by other proteases, can provide a different kinetic profile that may be advantageous depending on the specific research context. The choice of substrate should therefore be guided by a careful consideration of the enzyme of interest and the potential for cross-reactivity with other proteases in the experimental system.
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| This compound | Thrombin | 21 | 105 | 5.0 x 10⁶ |
| This compound | Trypsin | 130 | 0.14 | 1.1 x 10³ |
| This compound | Kallikrein 5 | - | >200 pmol/min/µg | - |
| This compound | Kallikrein 8 | 250 | 0.05 | 2.0 x 10² |
| Z-Gly-Pro-Arg-AMC | Thrombin | 12 | 110 | 9.2 x 10⁶ |
| Z-Gly-Gly-Arg-AMC | Thrombin | 25 | 100 | 4.0 x 10⁶ |
Substrate Inhibition at High Concentrations
A frequently overlooked limitation of many fluorogenic substrates, including those based on the AMC fluorophore, is the potential for substrate inhibition at high concentrations. This phenomenon can lead to a non-linear relationship between reaction velocity and substrate concentration, complicating the determination of accurate kinetic parameters. While specific studies on substrate inhibition by this compound are limited, it is a known issue for similar AMC-based substrates and should be a consideration in assay development, particularly when working with concentrations significantly above the Michaelis constant (K_m).
Photostability and Environmental Sensitivity of the AMC Fluorophore
The 7-amino-4-methylcoumarin (AMC) fluorophore, while widely used, exhibits certain photophysical properties that can be disadvantageous. Compared to more modern fluorophores, AMC is known to have relatively lower photostability, leading to signal decay under prolonged or intense illumination. This can be a significant issue in high-throughput screening or time-lapse imaging applications.
Furthermore, the fluorescence of AMC can be sensitive to environmental factors such as pH. Significant deviations from the optimal pH range can result in quenching of the fluorescent signal, leading to an underestimation of enzyme activity. Researchers should therefore carefully control the pH of their assay buffer to ensure optimal and stable fluorescence.
Experimental Protocols
To aid researchers in their evaluation of this compound and its alternatives, detailed experimental protocols for determining key performance parameters are provided below.
Protocol for Determining Enzyme Kinetic Parameters
Objective: To determine the Michaelis constant (K_m) and catalytic rate constant (k_cat) of a protease for a given fluorogenic substrate.
Materials:
-
Purified protease of interest
-
This compound or alternative fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the substrate stock solution in Assay Buffer to create a range of concentrations, typically spanning from 0.1 to 10 times the expected K_m.
-
Add a fixed, final concentration of the purified protease to each well of the microplate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells containing the enzyme.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
-
Calculate the k_cat by dividing V_max by the final enzyme concentration.
Protocol for Assessing Substrate Specificity
Objective: To compare the rate of hydrolysis of this compound by the target protease and potential off-target proteases.
Materials:
-
Purified target protease
-
Purified off-target proteases (e.g., trypsin, tryptase, kallikreins)
-
This compound
-
Assay Buffer
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Dilute the substrate to a fixed concentration (typically at or near the K_m for the primary target enzyme) in Assay Buffer.
-
Prepare solutions of the target and off-target proteases at the same molar concentration in Assay Buffer.
-
To separate wells of the microplate, add the substrate solution.
-
Initiate the reactions by adding each of the purified proteases to their respective wells.
-
Monitor the increase in fluorescence over time in a kinetic plate reader.
-
Compare the initial reaction velocities for each protease to determine the relative rate of hydrolysis.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and the workflow for evaluating substrate specificity.
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for assessing substrate specificity.
Conclusion
While this compound remains a useful tool for the general assessment of trypsin-like protease activity, its significant limitations, particularly its lack of specificity, necessitate a cautious approach to its use and the interpretation of the data it generates. For research requiring the specific measurement of a particular protease in a complex biological milieu, the use of more selective substrates is strongly recommended. Researchers are encouraged to perform thorough validation of their chosen substrate under their specific experimental conditions to ensure the generation of accurate and reliable data. This includes assessing potential cross-reactivity with other proteases and evaluating the potential for substrate inhibition and photobleaching. By carefully considering these factors, the scientific community can move towards more robust and reproducible protease research.
References
Safety Operating Guide
Proper Disposal of Boc-Val-Pro-Arg-AMC: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and related fields, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-Val-Pro-Arg-AMC (Boc-Valyl-prolyl-arginyl-7-amido-4-methylcoumarin), a fluorogenic substrate widely used in enzymatic assays. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound and its resulting waste products, it is crucial to be aware of the potential hazards. The primary concern following an enzymatic assay is the presence of the cleavage product, 7-amino-4-methylcoumarin (B1665955) (AMC). According to safety data sheets, AMC is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact which can cause irritation.[1][3] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if handling the solid compound and dust formation is likely.[1][3] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of waste containing this compound and free AMC is through an approved chemical waste disposal service.[1][3] Do not dispose of this chemical with household garbage or allow it to enter sewage systems or the environment.[1]
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol outlines the steps for collecting and preparing the waste generated from a typical enzymatic assay using this compound.
-
Post-Reaction Quenching:
-
After the enzymatic reaction is complete, if not already part of the experimental protocol, stop the reaction by adding a suitable quenching agent. A common stopping agent is a mixture of methyl alcohol, n-butyl alcohol, and distilled water.
-
-
Waste Segregation and Collection:
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for the collection of all liquid waste containing this compound and its byproducts.
-
The label should include: "Hazardous Waste," the chemical name ("this compound," "7-amino-4-methylcoumarin," and any solvents like DMSO), and appropriate hazard pictograms (e.g., irritant).
-
-
Transfer of Waste:
-
Carefully transfer all liquid waste from microplates, tubes, and other containers into the designated hazardous waste container.
-
Use a funnel to avoid spills. If spills occur, they should be cleaned up immediately following the spill cleanup protocol below.
-
-
Decontamination of Labware:
-
All labware that has come into contact with the substrate, including pipette tips, microplates, and tubes, should be considered contaminated.
-
Disposable items should be placed in a separate, labeled solid hazardous waste container.
-
Non-disposable items should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or a specialized laboratory cleaning solution) and then washed thoroughly. The initial rinsate should be collected as hazardous waste.
-
-
Storage and Disposal:
-
Keep the hazardous waste container sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste container.
-
Spill Cleanup Protocol:
In the event of a spill of either the solid compound or the liquid reaction mixture, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Put on the required personal protective equipment as listed in the table above.
-
Containment:
-
For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid actions that generate dust.[1]
-
For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
-
Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent, and collect the cleaning materials for disposal as hazardous waste.[1]
-
Disposal: The collected spill material should be placed in a sealed, labeled container and disposed of following the standard procedure outlined above.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its fluorescent product, 7-amino-4-methylcoumarin.
| Property | This compound Hydrochloride | 7-amino-4-methylcoumarin (AMC) |
| CAS Number | 70375-24-5 | 26093-31-2 |
| Molecular Formula | C₃₁H₄₅N₇O₇ · HCl | C₁₀H₉NO₂ |
| Molecular Weight | 664.2 g/mol | 175.18 g/mol |
| Appearance | Solid lyophilized powder | Yellow powder |
| Solubility | Soluble in water (10mg/ml) and 5% acetic acid.[4] | Soluble in DMSO, DMF, acetone.[5] |
| Storage Temperature | -20°C to -80°C, protect from light.[6] | +4°C, protect from light and moisture.[5] |
| Fluorescence | Non-fluorescent | λex 351 nm, λem 430 nm (in methanol).[5] |
| Hazard Statements | Not fully determined, handle with care. | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] |
| Precautionary Statements | P261, P280 | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[2][5] |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and minimizing environmental impact.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Val-Pro-Arg-AMC
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorogenic peptide substrate, Boc-Val-Pro-Arg-AMC. Following these procedural steps will help ensure the safe and effective use of this compound, from receipt to disposal, fostering a secure research environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required protective gear.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Hand Protection | Disposable Gloves | Nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely. |
Step-by-Step Handling Procedure
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended long-term storage is at or below -20°C, protected from light.
2. Preparation of Stock and Working Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Before weighing, allow the container to reach room temperature to prevent condensation.
-
Use appropriate tools (e.g., a chemical spatula) to handle the solid powder. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing. This compound is soluble in DMSO and water.
-
If using an organic solvent like DMSO, be aware of its ability to be absorbed through the skin.
3. Use in Assays:
-
When performing assays, always wear the prescribed PPE.
-
Handle solutions with care to avoid spills.
-
If working with multi-well plates, use appropriate liquid handling techniques to prevent aerosols.
4. Spills and Accidental Exposure:
-
In case of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
In case of skin contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.
-
Remove contaminated clothing.
-
-
In case of eye contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek medical attention.
-
-
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen. Seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials from spills) should be placed in a clearly labeled, sealed hazardous waste container.
-
Aqueous waste solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Organic solvent waste (e.g., DMSO solutions) should be collected in a designated, labeled solvent waste container.
2. Container Management:
-
Ensure all waste containers are compatible with the chemical waste they hold.
-
Keep waste containers closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Irritant").
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the safe handling and use of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
